Product packaging for 2'-Deoxy-2'-fluorocytidine(Cat. No.:CAS No. 10212-20-1)

2'-Deoxy-2'-fluorocytidine

Numéro de catalogue: B130037
Numéro CAS: 10212-20-1
Poids moléculaire: 245.21 g/mol
Clé InChI: NVZFZMCNALTPBY-XVFCMESISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-Deoxy-2'-fluorocytidine is a hydroxypyrimidine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN3O4 B130037 2'-Deoxy-2'-fluorocytidine CAS No. 10212-20-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFZMCNALTPBY-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10212-20-1
Record name 2′-Deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10212-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-FLUORO-2'-DEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2'-Deoxy-2'-fluorocytidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2'-Deoxy-2'-fluorocytidine: Chemical Properties, Structure, and Mechanism of Action

Introduction

This compound is a synthetic pyrimidine nucleoside analog that has garnered interest for its significant antiviral properties.[1] Developed in the 1960s, it demonstrates a broad spectrum of activity against various viral diseases.[1] Structurally similar to the endogenous nucleoside deoxycytidine, its key feature is the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety. This modification is crucial to its biological activity. While closely related to the well-known anticancer drug gemcitabine (which has two fluorine atoms), this compound has been primarily investigated for its antiviral capabilities, with recent studies highlighting its potential as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV).[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and mechanism of action for researchers and professionals in drug development.

Chemical Structure and Properties

The structural identity and physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][3]
Molecular Formula C₉H₁₂FN₃O₄[1][3][4][5]
Molecular Weight 245.21 g/mol [1][3][4][5]
CAS Number 10212-20-1[1][3][4][5]
Melting Point 167 °C[5][6][7]
Boiling Point 500.1 ± 60.0 °C (Predicted)[5][7]
Water Solubility 5 mg/mL (requires sonication and warming to 60°C)[5][7]
Other Solubilities Soluble in DMSO and Methanol[5][7][8]
pKa 12.84 ± 0.70 (Predicted)[5][7]
SMILES C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)F[1][3]
InChI Key NVZFZMCNALTPBY-XVFCMESISA-N[1][3]

Experimental Protocols

General Synthesis of 2'-Deoxy-2'-fluoro Nucleosides

The synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved through several strategic approaches, primarily categorized as divergent or convergent methods.[9] A common and effective strategy involves the chemical modification of a pre-formed nucleoside, particularly the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[9]

Protocol: Synthesis via Anhydro Nucleoside Fluorination

This protocol outlines a representative method for introducing a fluorine atom at the 2'-position of a cytidine precursor.

Objective: To synthesize this compound from a suitable 2,2'-anhydrocytidine precursor.

Materials:

  • 2,2'-Anhydro-1-(β-D-arabinofuranosyl)cytosine (or a suitably protected derivative)

  • Hydrogen fluoride (HF) in pyridine or other suitable solvent

  • Anhydrous reaction vessel (Teflon or other HF-resistant material)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, methanol)

  • Silica gel for column chromatography

Methodology:

  • Preparation of Precursor: The starting 2,2'-anhydrocytidine derivative is dissolved in an anhydrous, aprotic solvent within the HF-resistant reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Fluorination Reaction: The solution is cooled to a low temperature (e.g., 0 °C or below). The hydrogen fluoride solution is then added dropwise to the stirred precursor solution.[9] The reaction is allowed to proceed for a specified duration, with progress monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic opening of the anhydro bridge by the fluoride ion to install the fluorine at the 2'-position with inversion of configuration, yielding the desired arabino configuration (fluoro "up").

  • Reaction Quenching: Upon completion, the reaction mixture is carefully and slowly added to a cooled, stirred quenching solution of saturated sodium bicarbonate to neutralize the excess hydrogen fluoride. Caution must be exercised due to the potential for gas evolution.

  • Extraction: The aqueous mixture is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol) to isolate the pure this compound.[10]

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Antiviral Action

As a nucleoside analog, this compound functions as a prodrug that requires intracellular activation to exert its antiviral effect.[11] Its mechanism of action is centered on the disruption of viral nucleic acid synthesis.

  • Cellular Uptake and Activation: The drug is transported into the host cell, where it undergoes sequential phosphorylation by host cell kinases.[11] Deoxycytidine kinase (dCK) is a likely candidate for the initial phosphorylation to the monophosphate form (2'-FdCMP).[11] Subsequent phosphorylations by other cellular kinases, such as UMP-CMP kinase (YMPK) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate (2'-FdCDP) and finally to the active triphosphate metabolite (2'-FdCTP).[11]

  • Inhibition of Viral Polymerase: The active triphosphate form, this compound triphosphate (2'-FdCTP), structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive inhibitor of viral DNA or RNA polymerases.[12]

  • Chain Termination: Upon incorporation into a growing viral DNA or RNA strand, the presence of the fluorine atom at the 2'-position disrupts the normal conformation of the sugar-phosphate backbone. This alteration prevents the viral polymerase from adding the next nucleotide, leading to premature chain termination and halting viral replication.[12]

This multi-step process, from cellular uptake to viral DNA/RNA chain termination, is visually represented in the signaling pathway diagram below.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Drug_Ext This compound Drug_Int This compound Drug_Ext->Drug_Int Cellular Uptake dFdCMP Monophosphate (2'-FdCMP) Drug_Int->dFdCMP dFdCDP Diphosphate (2'-FdCDP) dFdCMP->dFdCDP dFdCTP Active Triphosphate (2'-FdCTP) dFdCDP->dFdCTP ViralPolymerase Viral RNA/DNA Polymerase dFdCTP->ViralPolymerase Competitive Incorporation dCK Deoxycytidine Kinase (dCK) dCK->dFdCMP OtherKinases Host Kinases (e.g., YMPK, NDPK) OtherKinases->dFdCTP Replication Viral Nucleic Acid Replication ViralPolymerase->Replication Elongation ViralPolymerase->Replication Chain Termination dCTP dCTP (Natural) dCTP->ViralPolymerase Incorporation

Figure 1: Intracellular activation and antiviral mechanism of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluorocytidine (2'-dF-dC) in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-2'-fluorocytidine (2'-dF-dC) is a synthetic pyrimidine nucleoside analog with potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mechanism of action is contingent upon intracellular phosphorylation to its active triphosphate metabolite, this compound triphosphate (2'-dF-dCTP). This active form acts as a competitive inhibitor of viral DNA and RNA polymerases. Incorporation of 2'-dF-dCTP into the nascent viral nucleic acid chain leads to premature chain termination, thereby halting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of 2'-dF-dC, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The antiviral efficacy of this compound is a multi-step process that begins with its transport into the host cell and culminates in the disruption of viral genome replication.

Cellular Uptake and Metabolic Activation

2'-dF-dC enters the host cell via nucleoside transporters. Once inside, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form, 2'-dF-dCTP. This metabolic activation pathway is a critical determinant of its antiviral potency.

The initial and rate-limiting step is the monophosphorylation of 2'-dF-dC to this compound monophosphate (2'-dF-dCMP), which is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). Subsequently, 2'-dF-dCMP is further phosphorylated to the diphosphate (2'-dF-dCDP) and finally to the active triphosphate (2'-dF-dCTP) by other cellular kinases.

Metabolic_Activation_of_2dFdC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2dFdC_ext 2'-Deoxy-2'- fluorocytidine (2'-dF-dC) 2dFdC_int 2'-dF-dC 2dFdC_ext->2dFdC_int Nucleoside Transporter 2dFdCMP 2'-dF-dCMP 2dFdC_int->2dFdCMP Deoxycytidine Kinase (dCK) 2dFdCDP 2'-dF-dCDP 2dFdCMP->2dFdCDP Nucleoside Monophosphate Kinase 2dFdCTP 2'-dF-dCTP (Active Form) 2dFdCDP->2dFdCTP Nucleoside Diphosphate Kinase

Inhibition of Viral Polymerase and Chain Termination

The active metabolite, 2'-dF-dCTP, structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to be recognized as a substrate by viral RNA-dependent RNA polymerases (RdRps) and DNA polymerases. 2'-dF-dCTP competes with the endogenous dCTP for the active site of the viral polymerase.

Upon incorporation into the growing viral nucleic acid chain, the presence of the fluorine atom at the 2' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond. This leads to the immediate or delayed termination of the elongating nucleic acid chain, a process known as chain termination. The truncated viral genomes are non-functional and cannot be used for the production of new progeny virions, thus effectively halting viral replication.

Polymerase_Inhibition cluster_polymerase Viral Polymerase Active Site Polymerase Viral Polymerase Incorporation Incorporation Polymerase->Incorporation Template Viral RNA/DNA Template Template->Polymerase Primer Nascent Viral RNA/DNA Strand Primer->Polymerase dCTP dCTP (Natural Substrate) dCTP->Polymerase Binds to Active Site 2dFdCTP 2'-dF-dCTP (Active Drug) 2dFdCTP->Polymerase Competitively Binds Elongation Chain Elongation Incorporation->Elongation dCTP Termination Chain Termination Incorporation->Termination 2'-dF-dCTP

Quantitative Data

The antiviral activity and biochemical parameters of 2'-dF-dC and its metabolites are summarized in the following tables.

Antiviral Activity of this compound
Virus FamilyVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Bunyaviridae La Crosse Virus (LACV)VeroCPE9.7>100>10.3[1]
Maporal VirusVeroCPE2.2>100>45.5[1]
Punta Toro VirusVeroCPE3.5>100>28.6[1]
Rift Valley Fever Virus (RVFV)VeroCPE4.6>100>21.7[1]
San Angelo VirusVeroCPE3.9>100>25.6[1]
Heartland VirusVeroVYR0.9>100>111.1[1]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroVYR3.7>100>27.0[1]
Nairoviridae Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh7Reporter0.061>50>820
Flaviviridae Hepatitis C Virus (HCV)Huh-7 (replicon)Replicon->100-
Noroviridae Murine Norovirus (MNV-1)RAW264.7VYR20.92176884.5
Bornaviridae Borna Disease Virus (BDV)Vero-Potent ActivityNegligible-[2]

CPE: Cytopathic Effect Inhibition Assay; VYR: Virus Yield Reduction Assay; EC₅₀: 50% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Kinetic Parameters of Phosphorylation by Deoxycytidine Kinase (dCK)
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Deoxycytidine (Natural Substrate)1.5--[3]
Gemcitabine (dFdC)4.6--[3]

Km (Michaelis constant) is an indicator of the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Inhibition of Viral Polymerases by this compound Triphosphate (2'-dF-dCTP)

Direct Ki values for 2'-dF-dCTP against various viral polymerases are not extensively reported in the provided search results. However, studies on related fluorinated nucleoside analogs demonstrate their action as competitive inhibitors. For instance, the triphosphate form of the related compound 2′-C-methyl-2′-fluorocytidine acts as a competitive inhibitor of HCV NS5B polymerase.

Viral PolymeraseInhibitorKi (µM)Inhibition TypeReference
Human DNA Polymerase αdFdCTP (Gemcitabine Triphosphate)11.2Competitive[4]
Human DNA Polymerase εdFdCTP (Gemcitabine Triphosphate)14.4Competitive[4]
Hepatitis C Virus NS5B2'-C-methyladenosine triphosphate0.9Competitive[5]
Hepatitis C Virus NS5B2'-O-methylcytidine triphosphate0.3Competitive[5]

Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

Workflow:

CPE_Assay_Workflow A 1. Seed host cells in a 96-well plate and incubate overnight. B 2. Prepare serial dilutions of 2'-dF-dC. A->B C 3. Add compound dilutions to the cells. B->C D 4. Infect cells with a known titer of virus. (Include cell control and virus control wells). C->D E 5. Incubate for a period sufficient for virus to cause CPE (e.g., 2-5 days). D->E F 6. Stain viable cells with a dye (e.g., crystal violet or neutral red). E->F G 7. Quantify the dye uptake spectrophotometrically. F->G H 8. Calculate the EC₅₀ value (concentration that protects 50% of cells). G->H

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, Huh-7) in a 96-well microtiter plate at a density that will result in a confluent monolayer after overnight incubation.

  • Compound Preparation: Prepare a series of two-fold dilutions of 2'-dF-dC in cell culture medium.

  • Compound Addition: Remove the growth medium from the cell plate and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium but no compound (virus control).

  • Virus Infection: Add a pre-titered amount of virus to all wells except the cell control wells. The amount of virus should be sufficient to cause complete cell death in the virus control wells within the incubation period.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator until the virus control wells show 100% CPE.

  • Staining: Remove the medium and stain the remaining viable cells with a solution of crystal violet or neutral red.

  • Quantification: After washing and drying the plate, solubilize the dye and measure the absorbance at an appropriate wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay (VYRA)

This assay measures the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Workflow:

VYRA_Workflow A 1. Seed host cells in a multi-well plate and incubate overnight. B 2. Treat cells with serial dilutions of 2'-dF-dC. A->B C 3. Infect the cells with virus. B->C D 4. Incubate for one viral replication cycle. C->D E 5. Harvest the supernatant containing progeny virus. D->E F 6. Perform serial dilutions of the harvested supernatant. E->F G 7. Titrate the virus in each dilution using a plaque assay or TCID₅₀ assay. F->G H 8. Calculate the reduction in viral titer and determine the EC₉₀ or EC₉₉ value. G->H

Detailed Methodology:

  • Cell Culture and Treatment: Grow host cells to confluency in a multi-well plate and treat with various concentrations of 2'-dF-dC.

  • Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for one complete viral replication cycle.

  • Harvest: Collect the cell culture supernatant, which contains the newly produced virus particles.

  • Titration: Determine the viral titer in the harvested supernatant from each compound concentration using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.

  • Data Analysis: The reduction in viral titer is calculated for each compound concentration compared to the untreated control. The EC₉₀ or EC₉₉ (the concentration that reduces the viral yield by 90% or 99%, respectively) is then determined.

Deoxycytidine Kinase (dCK) Phosphorylation Assay

This assay measures the ability of dCK to phosphorylate 2'-dF-dC to its monophosphate form.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), ATP as the phosphate donor, MgCl₂, dithiothreitol (DTT), purified recombinant human dCK, and the substrate (2'-dF-dC).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Analysis: The formation of 2'-dF-dCMP can be quantified using high-performance liquid chromatography (HPLC). The reaction mixture is injected onto a suitable column (e.g., a strong anion exchange or reverse-phase column), and the separated nucleotides are detected by UV absorbance. The amount of 2'-dF-dCMP formed is determined by comparing its peak area to that of a known standard.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of 2'-dF-dC. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Viral Polymerase Inhibition Assay

This assay determines the inhibitory effect of 2'-dF-dCTP on the activity of a viral polymerase.

Detailed Methodology:

  • Reaction Components: The assay is typically performed in a reaction mixture containing a buffer, a divalent cation (e.g., Mg²⁺ or Mn²⁺), a template-primer nucleic acid duplex, the viral polymerase, a mixture of the four natural nucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]GTP or [α-³²P]CTP), and varying concentrations of the inhibitor, 2'-dF-dCTP.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the polymerase and incubated at its optimal temperature for a specific time.

  • Termination and Product Precipitation: The reaction is stopped by the addition of EDTA. The radiolabeled nucleic acid product is then precipitated using trichloroacetic acid (TCA) and collected on a filter membrane.

  • Quantification: The amount of radioactivity incorporated into the nucleic acid product is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of 2'-dF-dCTP. The IC₅₀ value (the concentration that inhibits polymerase activity by 50%) is determined from a dose-response curve. To determine the Ki value and the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the natural substrate (dCTP) and the inhibitor (2'-dF-dCTP), and the data are analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

This compound is a potent antiviral agent whose mechanism of action relies on its intracellular conversion to the active triphosphate metabolite, 2'-dF-dCTP. This active form effectively inhibits viral replication by acting as a competitive inhibitor and chain terminator of viral polymerases. The broad-spectrum activity of 2'-dF-dC highlights its potential as a therapeutic agent for a variety of viral infections. Further research focusing on the detailed kinetic analysis of its interaction with different viral polymerases and cellular kinases will be crucial for optimizing its clinical application and for the development of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

An In-depth Technical Guide on 2'-Deoxy-2'-fluorocytidine (CAS Number 10212-20-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analog with significant potential in antiviral and anticancer research. Its structural similarity to the natural nucleoside deoxycytidine allows it to interfere with nucleic acid synthesis, leading to the inhibition of viral replication and cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, mechanism of action, and key experimental data. Detailed experimental protocols and visualizations of its metabolic pathway and experimental workflows are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure features a fluorine atom at the 2' position of the deoxyribose sugar, a modification that significantly influences its biological activity and metabolic stability.

PropertyValueReference
CAS Number 10212-20-1[1]
Molecular Formula C₉H₁₂FN₃O₄[1]
Molecular Weight 245.21 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 167 °C[2]
Solubility Soluble in DMSO (≥10 mg/mL) and water (5 mg/mL with heating); slightly soluble in ethanol (0.1-1 mg/mL).[3][4]
Storage Store at 2-8°C in a dry, dark place.[2]

Synthesis

The synthesis of this compound can be achieved through various chemical routes. One common approach involves the fluorination of a suitably protected cytidine precursor. A representative synthesis scheme is outlined below, starting from N⁴-benzoyl-5-fluoro-2'-deoxycytidine.

Experimental Protocol: Synthesis of N⁴-benzoyl-5-fluoro-2'-deoxycytidine

This protocol is adapted from a method for the benzoylation of 5-fluoro-2'-deoxycytidine.

Materials:

  • 5-fluoro-2'-deoxycytidine

  • Dry pyridine

  • Chlorotrimethylsilane

  • Benzoyl chloride

  • Water

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-fluoro-2'-deoxycytidine (1 equivalent) in dry pyridine.

  • Add chlorotrimethylsilane (4 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add benzoyl chloride (1.8 equivalents) and continue stirring at room temperature for 4 hours.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add water until all salts dissolve, followed by the addition of triethylamine (5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N⁴-benzoyl-5-fluoro-2'-deoxycytidine.

Mechanism of Action

This compound exerts its biological effects primarily as a nucleoside analog, interfering with DNA and RNA synthesis. Its mechanism of action is best understood in the context of its antiviral and potential anticancer activities. It is closely related to the anticancer drug gemcitabine.[5]

Antiviral Activity

This compound is a potent inhibitor of several viruses, most notably Crimean-Congo hemorrhagic fever virus (CCHFV).[6][7] Like many nucleoside analogs, it acts as a prodrug that requires intracellular activation through phosphorylation.

The metabolic activation of this compound is a multi-step process initiated by cellular kinases.

Metabolic_Activation_of_2_Deoxy_2_fluorocytidine cluster_cell Inside the Cell 2FdC 2'-Deoxy-2'- fluorocytidine (2'-FdC) 2FdC_MP 2'-FdC- Monophosphate (2'-FdC-MP) 2FdC->2FdC_MP Deoxycytidine Kinase (dCK) 2FdC_DP 2'-FdC- Diphosphate (2'-FdC-DP) 2FdC_MP->2FdC_DP Nucleoside Monophosphate Kinase 2FdC_TP 2'-FdC- Triphosphate (Active Form) 2FdC_DP->2FdC_TP Nucleoside Diphosphate Kinase Viral_Polymerase Viral RNA/DNA Polymerase 2FdC_TP->Viral_Polymerase Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination Extracellular_2FdC Extracellular 2'-FdC Extracellular_2FdC->2FdC Nucleoside Transporter Antiviral_Assay_Workflow cluster_workflow Antiviral Assay Workflow A Seed Huh7 cells in plates C Treat cells with 2'-FdC dilutions A->C B Prepare serial dilutions of 2'-FdC B->C D Infect cells with recombinant CCHFV C->D E Incubate for 72 hours D->E F Measure fluorescence E->F G Calculate EC50 F->G dCK_Phosphorylation_Assay cluster_assay dCK Competitive Phosphorylation Assay cluster_reaction1 Reaction 1: dCK Activity cluster_reaction2 Reaction 2: Detection dIR Deoxyinosine (dIR) dIMP dIMP dIR->dIMP ATP -> ADP dCK dCK dCK->dIR 2FdC 2'-FdC (Competitor) 2FdC->dCK Inhibition dIMP_detect dIMP dXMP dXMP dIMP_detect->dXMP NAD+ -> NADH NADH NADH (Measured at 340 nm) IMPDH IMPDH IMPDH->dIMP_detect

References

A Technical Overview of 2'-Deoxy-2'-fluorocytidine: Properties and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing core information on the nucleoside analog, 2'-Deoxy-2'-fluorocytidine. This document outlines the fundamental molecular properties of the compound, which is noted for its antiviral properties.[1]

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are critical for a range of applications, from experimental design to computational modeling.

IdentifierValueSource
Molecular Formula C9H12FN3O4PubChem[2], ChemicalBook[3], Cayman Chemical[4], Santa Cruz Biotechnology[5]
Molecular Weight 245.21 g/mol PubChem[2], ChemicalBook[3], Biosynth[6]
CAS Number 10212-20-1PubChem[2], Cayman Chemical[4], Santa Cruz Biotechnology[5]

Methodology for Property Determination

The molecular weight and formula of a compound like this compound are determined through standard, well-established analytical chemistry techniques. While detailed experimental protocols are specific to the instrumentation and laboratory, the principles are universal.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which also helps to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ¹⁹F NMR, is used to elucidate the chemical structure of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be determined, confirming the structural formula.

  • Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound and its fundamental identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight CAS Number CAS Number This compound->CAS Number C9H12FN3O4 C9H12FN3O4 Molecular Formula->C9H12FN3O4 245.21 g/mol 245.21 g/mol Molecular Weight->245.21 g/mol 10212-20-1 10212-20-1 CAS Number->10212-20-1

Core Identifiers of this compound

References

A Technical Guide to the Solubility of 2'-Deoxy-2'-fluorocytidine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2'-Deoxy-2'-fluorocytidine, a nucleoside analog with significant antiviral properties.[1][2][3] Understanding the solubility of this compound is critical for its application in research and development, from in vitro assays to formulation for preclinical studies. This document details its solubility in common laboratory solvents, provides a representative experimental protocol for solubility determination, and illustrates its metabolic pathway and a typical experimental workflow.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its handling, formulation, and bioavailability. This compound exhibits varied solubility across different common laboratory solvents. The quantitative data available from commercial suppliers is summarized below.

Data Presentation: Solubility of this compound

SolventSolubilityConcentration (Approx.)TypeSource
Dimethyl Sulfoxide (DMSO)≥10 mg/mL≥40.8 mMSoluble[1]
Water10 mM in 1 mL2.45 mg/mLSoluble[2]
Ethanol0.1 - 1 mg/mL0.4 - 4.0 mMSlightly Soluble[1]

Note: The molarity is calculated based on the molecular weight of this compound (245.2 g/mol ).

Experimental Protocol for Solubility Determination

Objective: To determine the kinetic aqueous solubility of this compound by preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • Microplate reader with nephelometric (light scattering) or UV-Vis absorbance capabilities

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing. This serves as the primary stock for the assay.

  • Serial Dilution in Aqueous Buffer:

    • Add the aqueous buffer (PBS, pH 7.4) to the wells of a 96-well plate.

    • Transfer a small volume (e.g., 2 µL) of the DMSO stock solution into the first well containing the aqueous buffer (e.g., 198 µL) to achieve the highest desired concentration (e.g., 100 µM or 200 µM) with a final DMSO concentration of 1%.

    • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation and Equilibration:

    • Seal the microplate to prevent evaporation.

    • Incubate the plate on a plate shaker at a consistent speed (e.g., 300 rpm) at room temperature for a defined period (e.g., 1.5 to 2 hours). This allows the solution to reach a state of kinetic equilibrium where precipitation of the compound may occur if its solubility limit is exceeded.

  • Analysis (Nephelometry Method):

    • After incubation, place the microplate directly into a nephelometer.

    • Measure the light scattering in each well. An increase in light scattering compared to the buffer-only control indicates the presence of undissolved precipitate.

    • The lowest concentration at which a significant increase in light scattering is detected is considered the kinetic solubility limit.

  • Alternative Analysis (UV Absorption Method):

    • Following incubation, filter the contents of each well using a 96-well filter plate to remove any precipitate.

    • Transfer the filtrate to a new UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate at the compound's λ_max.

    • Compare the absorbance values to a standard curve prepared by diluting the DMSO stock solution in a solvent where the compound is freely soluble (e.g., 100% DMSO) to quantify the concentration of the dissolved compound. The point at which the measured concentration plateaus despite an increase in the nominal concentration represents the solubility limit.

Mandatory Visualizations

Metabolic Activation and Mechanism of Action

This compound, as a nucleoside analog, is a prodrug that must be activated intracellularly to exert its therapeutic effect.[3] Its mechanism is analogous to the well-characterized drug Gemcitabine.[3][6] The process begins with transport into the cell, followed by sequential phosphorylation to its active diphosphate and triphosphate forms. These active metabolites then interfere with DNA synthesis, ultimately leading to cell death.

Metabolic_Pathway_of_2_Deoxy_2_fluorocytidine 2FdC_ext This compound (2'-FdC) 2FdC_int 2'-FdC 2FdC_ext->2FdC_int 2FdCMP 2'-FdC Monophosphate (dFdCMP) 2FdC_int->2FdCMP dCK 2FdCDP 2'-FdC Diphosphate (dFdCDP) 2FdCMP->2FdCDP CMPK 2FdCTP 2'-FdC Triphosphate (dFdCTP) 2FdCDP->2FdCTP NDPK RNR_Inhib Ribonucleotide Reductase (RNR) Inhibition 2FdCDP->RNR_Inhib DNA_Incorp Incorporation into DNA 2FdCTP->DNA_Incorp Chain_Term Masked Chain Termination DNA_Incorp->Chain_Term dNTP_pool Reduced dNTP Pool RNR_Inhib->dNTP_pool

Caption: Metabolic activation pathway of this compound (2'-FdC).

Experimental Workflow for Kinetic Solubility Assay

The determination of a compound's solubility follows a structured workflow. This process ensures reproducibility and provides a clear endpoint for assessing the solubility limit under specific assay conditions. The diagram below outlines the key steps of a typical kinetic solubility assay.

Solubility_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Add DMSO Stock to Buffer (1:100 dilution) prep_stock->dilute prep_plate Add Aqueous Buffer (e.g., PBS) to 96-well Plate prep_plate->dilute incubate Incubate with Shaking (e.g., 1.5 hours at RT) dilute->incubate analysis Analysis incubate->analysis nephelometry Measure Light Scattering (Nephelometry) analysis->nephelometry Precipitate Detection uv_vis Filter & Measure Absorbance (UV-Vis Spectroscopy) analysis->uv_vis Quantification of Solute end End nephelometry->end uv_vis->end

Caption: Experimental workflow for determining kinetic solubility.

References

Initial Studies on the Antiviral Spectrum of 2'-Deoxy-2'-fluorocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nucleoside analogs represent a cornerstone of antiviral chemotherapy, functioning by interfering with viral nucleic acid replication. 2'-Deoxy-2'-fluorocytidine (2'-FdC), a pyrimidine nucleoside analog, has been identified in various studies as a potent inhibitor of a wide range of viruses.[1][2] Its structural relative, Gemcitabine (2'-deoxy-2',2'-difluorocytidine), initially developed as an anticancer agent, has also demonstrated significant broad-spectrum antiviral properties against numerous RNA and DNA viruses.[3][4][5][6] This technical guide provides an in-depth overview of the initial studies defining the antiviral spectrum of this compound, its mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Antiviral Activity

The antiviral efficacy of this compound and the related compound Gemcitabine has been quantified against a diverse array of viruses. The following tables summarize the key quantitative data from initial in vitro studies.

Table 1: Antiviral Activity of this compound (2'-FdC)

Virus FamilyVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Bunyaviridae Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh7Reporter Assay0.061>50>820[7][8]
La Crosse Virus (LACV)VeroCPE Inhibition2.2 - 9.7--[9]
Rift Valley Fever Virus (RVFV)VeroCPE Inhibition2.2 - 9.7--[9]
Heartland Virus-Yield Reduction0.9--[9]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)-Yield Reduction3.7--[9]
Orthomyxoviridae Influenza A (H1N1)MDCK-3.2>100>31[10]
Influenza A (H3N2)MDCK-0.59>100>169[10]
Influenza A (H5N1)MDCKYield Reduction0.13 - 4.6 (IC₉₀)--[1]
Influenza BMDCK-1.9>100>52[10]
Herpesviridae Herpes Simplex Virus 1 (HSV-1)BHK-21Replication Assay5 - 20 µg/ml--[10]
Herpes Simplex Virus 2 (HSV-2)BHK-21Replication Assay5 - 20 µg/ml--[10]
Flaviviridae Hepatitis C Virus (HCV)Huh-7Replicon Assay- (EC₉₀ = 5)>100>20[11]
Coronaviridae SARS-CoV-2Vero CCL-81Fluorescent Image Assay175.2>300>1.7[12]

Table 2: Antiviral Activity of Gemcitabine (2'-deoxy-2',2'-difluorocytidine)

Virus FamilyVirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Coronaviridae SARS-CoV-2Vero E6 / Huh7Fluorescent Image Assay1.2>300>250[12]
MERS-CoV--1.22--[13]
SARS-CoV--4.95--[13]
Flaviviridae Zika Virus (ZIKV)--0.01--[13]
Hepatitis C Virus (HCV)--0.012--[13]
Picornaviridae Poliovirus (PV)--0.3 (IC₅₀)--[13]
Enterovirus 71 (EV71)-----[3]
Coxsackievirus B3 (CVB3)-----[3]
Human Rhinovirus (HRV)--0.81 - 1.92--[13]
Orthomyxoviridae Influenza A Virus (IAV)--0.068--[13]
Retroviridae Human Immunodeficiency Virus (HIV)--0.0163--[13]

Mechanism of Antiviral Action

The antiviral activity of this compound and Gemcitabine stems from their nature as nucleoside analogs. After entering a cell, they are phosphorylated by host cell kinases to their active triphosphate forms. These active metabolites can then interfere with viral replication through multiple mechanisms.

  • Inhibition of Viral Polymerase: The triphosphate form of the analog (e.g., dFdCTP) acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase, competing with the natural substrate (dCTP).[13][14]

  • Chain Termination: Once incorporated into a growing viral RNA or DNA strand, the analog can cause premature chain termination, preventing the completion of the viral genome.[15]

  • Inhibition of Nucleotide Synthesis: Gemcitabine, in its diphosphate form (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[6][13] This enzyme is crucial for producing the deoxynucleotide building blocks required for DNA synthesis. By depleting the cellular pool of deoxynucleotides, Gemcitabine indirectly hampers viral replication.

  • Induction of Innate Immunity: Studies have shown that Gemcitabine can induce the expression of Interferon-Stimulated Genes (ISGs) such as CXCL10, IFIT1, and DDX58 (RIG-I).[3][16] This activation of the host's innate immune response contributes significantly to its antiviral effect. This effect is linked to the inhibition of pyrimidine biosynthesis.[16]

Antiviral Mechanism of this compound Antiviral Mechanism of this compound Analogs cluster_cell Host Cell cluster_virus Viral Replication cluster_host Host Response Compound 2'-FdC / Gemcitabine Kinase1 Host Kinases (Phosphorylation) Compound->Kinase1 Uptake Compound_TP Active Triphosphate (e.g., dFdCTP) Kinase1->Compound_TP Inhibition_Node Inhibition Compound_TP->Inhibition_Node Viral_Polymerase Viral Polymerase (RdRp) Viral_RNA Viral RNA Synthesis Viral_Polymerase->Viral_RNA Elongation Pyrimidine Pyrimidine Biosynthesis Induction_Node Induction Pyrimidine->Induction_Node Depletion ISG ISG Expression (e.g., CXCL10, IFIT1) Inhibition_Node->Viral_Polymerase Competitive Inhibition Inhibition_Node->Pyrimidine Pathway Inhibition Induction_Node->ISG

Caption: Mechanism of action for this compound analogs.

Experimental Protocols

The evaluation of antiviral compounds requires a standardized set of in vitro assays to determine efficacy and toxicity. The key methodologies cited in the initial studies are detailed below.

1. Cell and Virus Culture:

  • Cell Lines: A variety of cell lines susceptible to the target viruses were used, including Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, Vero cells (African green monkey kidney) for a broad range of viruses like SARS-CoV-2 and bunyaviruses, and Huh7 cells (human liver) for HCV and CCHFV.[1][8][9]

  • Virus Propagation: Viral stocks were generated by infecting susceptible cell monolayers. The resulting virus-containing supernatants were harvested, clarified by centrifugation, and stored at -80°C. Virus titers were determined using methods like plaque assays or TCID₅₀ (50% tissue culture infectious dose) assays.

2. Antiviral Activity Assays:

  • Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause visible damage (CPE) to infected cells.

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the test compound are added.

    • Cells are then infected with the virus.

    • After incubation (typically 2-5 days), the plates are examined microscopically for the inhibition of CPE.

    • Cell viability is often quantified using a dye such as Neutral Red or Crystal Violet. The EC₅₀ is calculated as the compound concentration that inhibits CPE by 50%.[9]

  • Virus Yield Reduction (VYR) Assay: This method measures the reduction in the amount of infectious virus produced.

    • Cells are infected with the virus in the presence of varying concentrations of the compound.

    • After incubation, the supernatant is collected.

    • The amount of infectious virus in the supernatant is quantified by plaque assay or TCID₅₀ on fresh cell monolayers.

    • The IC₉₀ is often reported as the concentration that reduces the virus yield by 90% (1-log₁₀).[1]

  • Fluorescent Reporter Virus Assay: This high-throughput method uses a recombinant virus engineered to express a fluorescent protein (e.g., ZsGreen).

    • Cells are treated with the compound and then infected with the reporter virus.

    • Antiviral activity is quantified by measuring the reduction in fluorescence.

    • This method allows for rapid and sensitive screening of compound libraries.[8]

3. Cytotoxicity Assays:

  • To determine if the antiviral effect is due to specific inhibition of the virus rather than general cell toxicity, cytotoxicity assays are run in parallel on uninfected cells.

  • Common methods include measuring the uptake of Neutral Red dye by viable cells or using tetrazolium-based assays (e.g., MTT) that measure mitochondrial activity.

  • The CC₅₀ is the compound concentration that reduces cell viability by 50%.[7]

Experimental_Workflow General Workflow for In Vitro Antiviral Assay cluster_assays 5. Data Acquisition start Start cell_seeding 1. Seed Cells in 96-well plates start->cell_seeding compound_addition 2. Add Serial Dilutions of Test Compound cell_seeding->compound_addition virus_infection 3. Infect Cells with Virus (MOI) compound_addition->virus_infection incubation 4. Incubate (e.g., 48-72 hours) virus_infection->incubation cpe_assay CPE Inhibition Assay (Microscopy, Cell Viability Dye) incubation->cpe_assay Assay Choice vyr_assay Yield Reduction Assay (Supernatant Titration) incubation->vyr_assay reporter_assay Reporter Assay (Fluorescence Reading) incubation->reporter_assay analysis 6. Data Analysis (Dose-Response Curves) cpe_assay->analysis vyr_assay->analysis reporter_assay->analysis results Calculate EC₅₀, CC₅₀, SI analysis->results end End results->end

Caption: A typical experimental workflow for evaluating antiviral compounds in vitro.

Structure-Activity Relationship and Synergism

The initial studies highlight a clear structure-activity relationship. For instance, in studies against SARS-CoV-2, Gemcitabine (with a difluoro group) was found to be significantly more potent than 2'-FdC (with a single fluoro group), which exhibited only marginal activity.[12] This suggests the difluoro substitution is critical for potent activity against this particular virus.[12]

Furthermore, synergistic effects have been reported when these analogs are combined with other antiviral drugs. Gemcitabine showed a synergistic antiviral effect when combined with ribavirin against enteroviruses.[3] Similarly, this compound acts synergistically with T-705 (Favipiravir) to inhibit CCHFV replication without increasing cytotoxicity, suggesting a potential combination therapy approach.[8]

Logical_Relationship Compound Nucleoside Analog (2'-FdC / Gemcitabine) Structure Chemical Structure (e.g., 2'-fluoro group) Compound->Structure Mechanism Mechanism of Action (Polymerase Inhibition, ISG Induction) Structure->Mechanism determines Activity Antiviral Activity (EC₅₀) Mechanism->Activity leads to Toxicity Cytotoxicity (CC₅₀) Mechanism->Toxicity can cause Selectivity Therapeutic Potential (Selectivity Index) Activity->Selectivity Toxicity->Selectivity

Caption: Logical relationship in antiviral drug evaluation.

References

Methodological & Application

Synthesis of 2'-Deoxy-2'-fluorocytidine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic pyrimidine nucleoside analogue with significant potential in antiviral and anticancer research. Its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be incorporated into DNA, where the presence of the fluorine atom at the 2' position can terminate chain elongation or alter nucleic acid structure and function. This property makes 2'-FdC a valuable tool for studying DNA replication, repair mechanisms, and as a potential therapeutic agent. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for research use.

Synthesis of this compound

A common and effective method for the synthesis of this compound initiates from a more readily available precursor, 2'-Deoxy-2'-fluorouridine. This multi-step synthesis involves the strategic use of protecting groups to ensure regioselectivity, followed by the conversion of the uracil base to cytosine, and finally, deprotection to yield the target compound.

Overall Synthesis Workflow

The synthesis workflow can be visualized as a series of sequential chemical transformations, each with a specific purpose.

Synthesis_Workflow Start 2'-Deoxy-2'-fluorouridine Protection_5_OH Protection of 5'-OH (DMT-Cl) Start->Protection_5_OH Protection_3_OH Protection of 3'-OH (TBDMS-Cl) Protection_5_OH->Protection_3_OH Uracil_to_Cytosine Conversion of Uracil to Cytosine (Triazole, POCl3, NH3) Protection_3_OH->Uracil_to_Cytosine Deprotection_5_OH Deprotection of 5'-OH (Acid) Uracil_to_Cytosine->Deprotection_5_OH Deprotection_3_OH Deprotection of 3'-OH (TBAF) Deprotection_5_OH->Deprotection_3_OH Purification Purification (HPLC) Deprotection_3_OH->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound.

Materials and Reagents
  • 2'-Deoxy-2'-fluorouridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • 1,2,4-Triazole

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (aqueous solution)

  • Dichloroacetic acid

  • Tetrabutylammonium fluoride (TBAF)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Methanol (MeOH)

  • Silica gel for column chromatography

Step 1: Protection of the 5'-Hydroxyl Group
  • Dissolve 2'-Deoxy-2'-fluorouridine (1.0 eq) in anhydrous pyridine.

  • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine.

Step 2: Protection of the 3'-Hydroxyl Group
  • Dissolve the product from Step 1 (1.0 eq) in anhydrous pyridine.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with methanol.

  • Concentrate the mixture and purify by silica gel column chromatography to afford 3'-O-(tert-Butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorouridine.

Step 3: Conversion of Uracil to Cytosine
  • Dissolve the product from Step 2 (1.0 eq) and 1,2,4-triazole (4.0 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Cool the reaction mixture to 0 °C and add aqueous ammonia solution.

  • Stir at room temperature overnight.

  • Concentrate the mixture and partition between DCM and water.

  • Dry the organic layer and purify by silica gel column chromatography to yield the protected this compound derivative.

Step 4: Deprotection
  • Removal of the 5'-DMT group: Dissolve the protected cytidine derivative in DCM and treat with a solution of 3% dichloroacetic acid in DCM at 0 °C. Monitor the reaction by TLC. Upon completion, quench with saturated sodium bicarbonate solution.

  • Removal of the 3'-TBDMS group: Dissolve the DMT-deprotected product in tetrahydrofuran (THF) and add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product.

Purification Protocol

High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound for research applications.

Parameter Condition
Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL

Procedure:

  • Dissolve the crude product from the deprotection step in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect the fraction corresponding to the major peak.

  • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

Synthesis Yields
Step Product Starting Material Typical Yield (%)
15'-O-DMT-2'-deoxy-2'-fluorouridine2'-Deoxy-2'-fluorouridine85-95
23'-O-TBDMS-5'-O-DMT-2'-deoxy-2'-fluorouridine5'-O-DMT-2'-deoxy-2'-fluorouridine80-90
3Protected this compound3'-O-TBDMS-5'-O-DMT-2'-deoxy-2'-fluorouridine60-75
4 & PurificationThis compoundFully protected derivative70-85
Characterization Data
Technique Parameter Observed Value
¹H NMR (400 MHz, D₂O)δ (ppm)7.85 (d, 1H, H-6), 6.15 (d, 1H, H-1'), 6.10 (d, 1H, H-5), 5.25 (dt, 1H, H-2'), 4.40 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.80 (m, 2H, H-5')
¹³C NMR (100 MHz, D₂O)δ (ppm)166.5, 157.0, 141.5, 96.0, 95.5 (d, J=190 Hz), 85.0, 70.0, 60.5
Mass Spectrometry (ESI+)m/z246.08 [M+H]⁺, 268.06 [M+Na]⁺
Purity (HPLC) % Area>98%

Logical Relationship of Protecting Groups

The choice and order of application and removal of protecting groups are critical for the successful synthesis of this compound. The following diagram illustrates the logic behind the protecting group strategy.

Protecting_Groups cluster_synthesis Synthesis Steps cluster_logic Rationale Start 2'-Deoxy-2'-fluorouridine (Free 3'-OH and 5'-OH) DMT_Protection Protect 5'-OH with DMT (Acid Labile) Start->DMT_Protection TBDMS_Protection Protect 3'-OH with TBDMS (Fluoride Labile) DMT_Protection->TBDMS_Protection Rationale1 5'-OH is more reactive (primary alcohol), so it's protected first. DMT_Protection->Rationale1 Conversion Uracil to Cytosine Conversion TBDMS_Protection->Conversion Rationale2 Orthogonal protecting groups allow for selective removal. TBDMS_Protection->Rationale2 DMT_Deprotection Remove 5'-DMT (Mild Acid) Conversion->DMT_Deprotection TBDMS_Deprotection Remove 3'-TBDMS (Fluoride Source) DMT_Deprotection->TBDMS_Deprotection Rationale3 DMT is removed under acidic conditions while TBDMS is stable. DMT_Deprotection->Rationale3 Final This compound TBDMS_Deprotection->Final Rationale4 TBDMS is removed with fluoride ions, leaving other groups intact. TBDMS_Deprotection->Rationale4

Caption: Logic of the protecting group strategy.

Conclusion

The protocols described in this application note provide a reliable method for the synthesis and purification of this compound for research purposes. The use of a well-defined protecting group strategy and efficient HPLC purification ensures the production of high-purity material suitable for a wide range of applications in molecular biology, virology, and cancer research. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.

Utilizing 2'-Deoxy-2'-fluorocytidine for Enhanced RNA Aptamer Selection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleotides is a powerful strategy in the development of therapeutic and diagnostic RNA aptamers. Among these, 2'-Deoxy-2'-fluorocytidine (2'-FC), along with other 2'-fluoro-modified pyrimidines, offers significant advantages, primarily by conferring resistance to nuclease degradation, thereby increasing the aptamer's stability in biological fluids.[1][2][3][4] This enhanced stability is crucial for in vivo applications.[4][5] Furthermore, the 2'-fluoro modification can lead to aptamers with higher binding affinities for their targets compared to their unmodified counterparts.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the selection of 2'-fluoro-modified RNA aptamers using Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Key Advantages of 2'-Fluoro-Modified RNA Aptamers

The introduction of a fluorine atom at the 2' position of the ribose sugar in pyrimidines (cytidine and uridine) imparts several beneficial properties:

  • Increased Nuclease Resistance: The 2'-fluoro group protects the phosphodiester backbone from cleavage by ribonucleases, which are abundant in serum and cellular environments.[1][2][4] This modification significantly extends the half-life of aptamers in vivo.[4][5]

  • Enhanced Binding Affinity: The electronegativity of fluorine can influence the sugar pucker conformation, favoring an A-form helix, which can result in more stable secondary structures and improved binding to target molecules.[1][6]

  • Structural Mimicry: The 2'-fluoro modification is relatively small and maintains a sugar pucker conformation similar to that of natural RNA, which can be advantageous for target recognition.[5]

Data Presentation: Performance of 2'-Fluoro-Modified Aptamers

The following tables summarize quantitative data from various studies, highlighting the improved characteristics of 2'-fluoro-modified aptamers.

Table 1: Binding Affinities of 2'-Fluoro-Modified RNA Aptamers

AptamerTargetModificationDissociation Constant (Kd)Reference
GL21.TAxl receptor tyrosine kinase2'-F pyrimidineNot specified, but shown to antagonize the receptor[1]
A011Murine Lipopolysaccharide-Binding Protein (mLBP)2'-F pyrimidine~270 nM[2]
Various AptamersMurine Lipopolysaccharide-Binding Protein (mLBP)2'-F pyrimidine~200-800 nM[2]
2fHNE-1Human Neutrophil Elastase (HNE)2'-F purineReasonable affinity (not quantified)[8]
2fHNE-2Human Neutrophil Elastase (HNE)2'-F purineReasonable affinity (not quantified)[8]
Mirror-image AptamerViral frameshift element2'-F modified~1.6 µM[9]
IN-1.1HIV-1 Integrase2'-fluoroarabinonucleic acid (FANA)~50-100 pM[10]

Table 2: Enhancement of Thermal Stability

Oligonucleotide CompositionTargetΔTm per modification (°C)Reference
2'-F-RNA/RNA duplexRNA+1.8[6]
2'-F-RNA/DNA duplexDNA+0.5[6]

Experimental Workflow and Signaling Pathway

The selection of 2'-fluoro-modified RNA aptamers follows the SELEX process, which involves iterative rounds of binding, partitioning, and amplification.

SELEX_Workflow cluster_SELEX_Cycle Iterative SELEX Cycle (Multiple Rounds) cluster_Post_Selection Post-Selection Analysis A Initial Library (ssDNA template with randomized region) B In Vitro Transcription (with 2'-F-CTP, 2'-F-UTP, ATP, GTP, and mutant T7 RNA Polymerase) A->B Transcription C 2'-F-RNA Pool B->C D Incubation with Target C->D Binding E Partitioning (Separation of bound from unbound RNA) D->E Affinity Chromatography, Filter Binding, etc. F Elution of Bound RNA E->F Recovery G Reverse Transcription F->G RT H PCR Amplification G->H PCR I Enriched DNA Pool H->I I->B Next Round of Selection J Cloning and Sequencing of Enriched Pool I->J After 8-15 rounds K Sequence Analysis and Aptamer Identification J->K L Characterization of Individual Aptamers (Binding Affinity, Specificity, Nuclease Stability) K->L

Caption: Workflow for the in vitro selection of 2'-fluoro-modified RNA aptamers (SELEX).

Aptamers selected against cell surface receptors can be used to modulate signaling pathways. For example, an aptamer targeting the Axl receptor tyrosine kinase could inhibit downstream signaling involved in cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Axl Axl Receptor PI3K PI3K Axl->PI3K Dimerization & Autophosphorylation Gas6 Gas6 (Ligand) Gas6->Axl Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Aptamer 2'-F-RNA Aptamer (e.g., GL21.T) Aptamer->Axl Binds and antagonizes

Caption: Inhibition of the Axl signaling pathway by a 2'-fluoro-modified RNA aptamer.

Experimental Protocols

Herein are detailed protocols for the key stages of 2'-fluoro-modified RNA aptamer selection.

Protocol 1: Preparation of the Initial 2'-Fluoro-RNA Library

This protocol describes the generation of the initial pool of 2'-fluoro-modified RNA molecules from a synthetic single-stranded DNA (ssDNA) library.

Materials:

  • Synthetic ssDNA library (e.g., with a 40-80 nucleotide random region flanked by constant regions for primer annealing)

  • Forward and Reverse PCR primers

  • dNTP mix

  • Taq DNA Polymerase and buffer

  • Mutant T7 RNA Polymerase (e.g., Y639F variant), which efficiently incorporates 2'-fluoro-modified nucleotides[11][12]

  • 2'-F-dCTP and 2'-F-dUTP (or 2'-F-CTP and 2'-F-UTP)

  • ATP and GTP

  • Transcription buffer

  • RNase-free water, tubes, and tips

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • Gel elution buffer

  • Ethanol

Procedure:

  • dsDNA Template Generation:

    • Amplify the ssDNA library by PCR to generate a double-stranded DNA template. A typical 100 µL reaction would contain: 10 µL of 10x PCR buffer, 2 µL of 10 mM dNTPs, 1 µL of 100 µM forward primer, 1 µL of 100 µM reverse primer, 10-100 pmol of ssDNA template, 5 units of Taq DNA polymerase, and nuclease-free water to 100 µL.

    • Use a thermal cycler with an initial denaturation at 95°C for 2 min, followed by 10-15 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

    • Purify the dsDNA product using a PCR purification kit or gel electrophoresis.

  • In Vitro Transcription with 2'-Fluoro-Pyrimidines:

    • Set up a 100 µL transcription reaction: 20 µL of 5x transcription buffer, 10 µL of 10 mM ATP, 10 µL of 10 mM GTP, 10 µL of 10 mM 2'-F-dCTP, 10 µL of 10 mM 2'-F-dUTP, 1-2 µg of purified dsDNA template, 30-50 units of mutant T7 RNA Polymerase, and RNase-free water to 100 µL.

    • Incubate at 37°C for 4-6 hours, or overnight.

    • Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.

  • Purification of the 2'-F-RNA Library:

    • Add an equal volume of 2x gel loading buffer (containing formamide and urea) to the transcription reaction.

    • Heat at 95°C for 5 minutes and then place on ice.

    • Load the sample onto a denaturing polyacrylamide gel and run until the dye front reaches the bottom.

    • Visualize the RNA by UV shadowing.

    • Excise the band corresponding to the full-length RNA transcript.

    • Elute the RNA from the gel slice by crush-and-soak method in elution buffer overnight at 4°C.

    • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water or selection buffer.

    • Quantify the purified 2'-F-RNA library using a spectrophotometer.

Protocol 2: SELEX Round - Binding, Partition, and Recovery

This protocol outlines a single round of selection using nitrocellulose filter binding as the partitioning method.

Materials:

  • Purified 2'-F-RNA pool

  • Target molecule (e.g., protein)

  • Selection Buffer (e.g., PBS with 5 mM MgCl2, adjust as needed for target stability and binding)

  • Nitrocellulose and cellulose acetate filter membranes (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Wash Buffer (same as selection buffer)

  • Elution Buffer (e.g., containing 7 M urea)

  • Reverse Transcriptase and buffer

  • PCR reagents as in Protocol 1

Procedure:

  • RNA Folding:

    • Denature the 2'-F-RNA pool (e.g., 1-5 µM in selection buffer) by heating at 85°C for 3 minutes.

    • Allow the RNA to cool slowly to room temperature to facilitate proper folding.

  • Binding Reaction:

    • Incubate the folded 2'-F-RNA pool with the target molecule at an appropriate concentration (start with a high concentration in early rounds and decrease in later rounds to increase stringency).

    • Incubate at a suitable temperature (e.g., 37°C or room temperature) for 30-60 minutes to allow binding to reach equilibrium.

  • Partitioning:

    • Pre-wet the nitrocellulose and cellulose acetate filters with wash buffer. Assemble the filter stack in the vacuum apparatus (nitrocellulose on top).

    • Apply a gentle vacuum and pass the binding reaction through the filters. Proteins and protein-RNA complexes will bind to the nitrocellulose membrane, while unbound RNA will pass through.

    • Wash the filter with 5-10 volumes of wash buffer to remove non-specifically bound RNA. The volume and number of washes should be increased in later rounds to increase selection pressure.

  • Recovery of Bound RNA:

    • Remove the nitrocellulose filter and place it in a microcentrifuge tube.

    • Add elution buffer to the tube and incubate at 95°C for 5 minutes to elute the bound RNA.

    • Recover the eluted RNA by ethanol precipitation.

  • Reverse Transcription and PCR Amplification:

    • Resuspend the recovered RNA in RNase-free water.

    • Perform reverse transcription using a specific reverse primer to generate cDNA.

    • Amplify the cDNA by PCR for 8-15 cycles to generate the enriched DNA pool for the next round of selection.

    • Monitor the PCR amplification by taking aliquots at different cycle numbers to avoid over-amplification.

  • Preparation for Next Round:

    • Use the enriched dsDNA pool as the template for the next round of in vitro transcription as described in Protocol 1.

    • Typically, 8-15 rounds of selection are performed.

Protocol 3: Determination of Binding Affinity (Nitrocellulose Filter Binding Assay)

This protocol is used to characterize the binding affinity of individual aptamer clones after the SELEX process is complete.

Materials:

  • Individual 2'-F-RNA aptamer clone (internally labeled with [α-³²P]-ATP during transcription or 5'-end labeled with [γ-³²P]-ATP)

  • Purified target protein

  • Selection/Binding Buffer

  • Nitrocellulose and cellulose acetate membranes

  • Vacuum filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • RNA Labeling and Purification:

    • Synthesize the individual aptamer clone by in vitro transcription, including a radiolabeled nucleotide in the reaction mix.

    • Purify the labeled aptamer by denaturing PAGE as described in Protocol 1.

  • Binding Reactions:

    • Prepare a series of binding reactions in selection buffer, each containing a constant, low concentration of the labeled 2'-F-RNA aptamer (e.g., < 100 pM) and varying concentrations of the target protein (from picomolar to micromolar range).

    • Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration and Quantification:

    • Filter each reaction through a pre-wetted nitrocellulose/cellulose acetate filter stack as described in Protocol 2.

    • Wash each filter with a small volume of wash buffer.

    • Allow the filters to air dry.

    • Measure the radioactivity retained on each nitrocellulose filter using a scintillation counter.

  • Data Analysis:

    • Plot the fraction of bound RNA against the protein concentration.

    • Fit the data to a hyperbolic binding curve using non-linear regression analysis to determine the equilibrium dissociation constant (Kd).

These protocols provide a robust framework for the successful selection and characterization of high-affinity, nuclease-resistant 2'-fluoro-modified RNA aptamers for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols: In Vitro Antiviral Efficacy of 2'-Deoxy-2'-fluorocytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a synthetic nucleoside analog that has demonstrated potent in vitro antiviral activity against a broad spectrum of RNA and DNA viruses. As a derivative of deoxycytidine, its mechanism of action involves the inhibition of viral nucleic acid synthesis. This document provides detailed application notes on the in vitro antiviral efficacy of 2'-FdC, including quantitative data summaries and comprehensive experimental protocols for its evaluation.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form (2'-FdC-TP) by host cell kinases. The active form, 2'-FdC-TP, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and DNA polymerase. Upon incorporation into the nascent viral RNA or DNA chain, it leads to premature chain termination, thereby halting viral replication.

Mechanism_of_Action 2FdC 2'-Deoxy-2'- fluorocytidine dCK Deoxycytidine Kinase (dCK) 2FdC->dCK 2FdC_MP 2'-FdC- Monophosphate dCK->2FdC_MP Phosphorylation UMPCMPK UMP-CMP Kinase 2FdC_MP->UMPCMPK 2FdC_DP 2'-FdC- Diphosphate UMPCMPK->2FdC_DP Phosphorylation NDPK Nucleoside Diphosphate Kinase 2FdC_DP->NDPK 2FdC_TP 2'-FdC-Triphosphate (Active Form) NDPK->2FdC_TP Phosphorylation Viral_Polymerase Viral RNA/DNA Polymerase 2FdC_TP->Viral_Polymerase Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition Chain Termination Virus_Yield_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_quantification Quantification Cell_Seeding Seed host cells in 96-well plates Infection Infect cell monolayers with virus (e.g., MOI 0.01) Cell_Seeding->Infection Compound_Dilution Prepare serial dilutions of 2'-FdC Treatment Add 2'-FdC dilutions to infected cells Compound_Dilution->Treatment Infection->Treatment Incubation_1 Incubate for viral replication (e.g., 48-72h) Treatment->Incubation_1 Supernatant_Harvest Harvest supernatant containing progeny virus Incubation_1->Supernatant_Harvest TCID50_Assay Determine virus titer by TCID50 assay Supernatant_Harvest->TCID50_Assay IC90_Calculation Calculate IC90 from dose-response curve TCID50_Assay->IC90_Calculation CPE_Inhibition_Workflow cluster_prep_cpe Preparation cluster_infection_cpe Infection & Treatment cluster_quantification_cpe Quantification & Analysis Cell_Seeding_CPE Seed host cells in 96-well plates Treatment_CPE Add 2'-FdC dilutions to cell monolayers Cell_Seeding_CPE->Treatment_CPE Compound_Dilution_CPE Prepare serial dilutions of 2'-FdC Compound_Dilution_CPE->Treatment_CPE Infection_CPE Infect treated cells with virus Treatment_CPE->Infection_CPE Incubation_CPE Incubate until CPE is observed in virus control (e.g., 3-5 days) Infection_CPE->Incubation_CPE Cell_Viability_Assay Assess cell viability (e.g., Neutral Red or MTT assay) Incubation_CPE->Cell_Viability_Assay EC50_Calculation Calculate EC50 from dose-response curve Cell_Viability_Assay->EC50_Calculation

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Deoxy-2'-fluorocytidine (2'-dF-C) for Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2'-Deoxy-2'-fluorocytidine (2'-dF-C) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2'-dF-C) and what is its primary antiviral mechanism of action?

A1: this compound (2'-dF-C) is a nucleoside analog with broad-spectrum antiviral activity.[1] As a cytidine analog, its primary mechanism of action involves its intracellular conversion to the active triphosphate form (2'-dF-C-TP). This active metabolite then competes with the natural nucleotide (dCTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase. The incorporation of 2'-dF-C-TP can lead to chain termination, thereby inhibiting viral replication.[1]

Q2: Against which viruses has 2'-dF-C shown activity?

A2: 2'-dF-C has demonstrated potent antiviral activity against a range of viruses, including but not limited to:

  • Crimean-Congo hemorrhagic fever virus (CCHFV)[2][3][4][5]

  • Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2)

  • Influenza A and B viruses

  • Murine Norovirus[6]

  • Hepatitis C Virus (HCV)[7]

Q3: What is a typical starting concentration range for 2'-dF-C in an antiviral assay?

A3: A typical starting concentration range for 2'-dF-C can vary depending on the virus and cell line. Based on published data, a broad range to consider for initial screening would be from low nanomolar (nM) to high micromolar (µM) concentrations. For instance, against CCHFV, the EC50 is in the nanomolar range (around 61 nM), while for other viruses, it can be in the low micromolar range.[2][3][4][8] A common starting point is a serial dilution from 100 µM down to 1 nM.

Q4: How should I prepare and store 2'-dF-C for cell culture experiments?

A4: 2'-dF-C is generally soluble in water. For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile, nuclease-free water or DMSO. This stock solution can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations. Stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cytotoxicity Observed at Low Concentrations The chosen cell line may be particularly sensitive to 2'-dF-C. Off-target effects, such as inhibition of host cell polymerases or mitochondrial toxicity, can occur.[9]Perform a cytotoxicity assay (e.g., MTT or MTS) on uninfected cells to determine the 50% cytotoxic concentration (CC50). Select a concentration range for your antiviral assay that is well below the CC50 value. Consider using a different cell line that may be less sensitive.
Inconsistent or Non-reproducible EC50 Values Variability in cell density, virus titer, or incubation time. Issues with compound dilution and pipetting accuracy. Assay variability is a known challenge in virology.[10]Standardize your experimental protocol meticulously. Ensure consistent cell seeding density and a consistent multiplicity of infection (MOI). Use calibrated pipettes and perform serial dilutions carefully. Include appropriate positive and negative controls in every assay.
No Antiviral Activity Observed The virus may be resistant to 2'-dF-C. The compound may not be efficiently phosphorylated to its active triphosphate form in the chosen cell line.[2] The concentration range tested might be too low.Confirm the identity and purity of your 2'-dF-C compound. Test a broader concentration range. If resistance is suspected, sequence the viral polymerase gene to check for mutations. Consider using a different cell line with known high expression of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation step.[2]
Compound Precipitation in Culture Medium The concentration of 2'-dF-C may exceed its solubility in the culture medium, especially if a high concentration of DMSO was used for the stock solution.Prepare the stock solution in water if possible. When using DMSO, ensure the final concentration in the culture medium does not exceed a level that is non-toxic to the cells (typically <0.5%). If precipitation is observed, sonication or gentle warming may help, but it is best to prepare fresh dilutions from the stock.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound (2'-dF-C) against Various Viruses

VirusCell LineEC50 / IC50CC50Selectivity Index (SI = CC50/EC50)Reference
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh761 ± 18 nM>50 µM>820[2][3][4]
Influenza A (H1N1)MDCK3.2 µM>100 µM>31[11]
Influenza A (H3N2)MDCK0.59 µM>100 µM>169[11]
Influenza A (H5N1)MDCK1.4 µM>100 µM>71[11]
Influenza BMDCK1.9 µM>100 µM>52[11]
Murine Norovirus (MNV-1)RAW264.720.92 µM1.768 mM~84[6]
Herpes Simplex Virus 1 (HSV-1)BHK-215-20 µg/mLNot ReportedNot Reported[11]
Herpes Simplex Virus 2 (HSV-2)BHK-215-20 µg/mLNot ReportedNot Reported[11]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will not reach confluency after 72-96 hours of incubation. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a 2-fold serial dilution of 2'-dF-C in cell culture medium. The concentration range should typically span from 100 µM to low nM.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Antiviral Activity Assessment using a Plaque Reduction Assay
  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock to obtain a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the culture medium and infect the cell monolayers with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 2'-dF-C.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration and performing a non-linear regression analysis.

Visualizations

metabolic_activation_pathway cluster_cell Host Cell cluster_virus Viral Replication 2dFC 2'-dF-C (extracellular) 2dFC_in 2'-dF-C (intracellular) 2dFC->2dFC_in Nucleoside Transporter 2dFC_MP 2'-dF-C-MP 2dFC_in->2dFC_MP Deoxycytidine Kinase (dCK) 2dFC_DP 2'-dF-C-DP 2dFC_MP->2dFC_DP UMP-CMP Kinase 2dFC_TP 2'-dF-C-TP (Active Form) 2dFC_DP->2dFC_TP Nucleoside Diphosphate Kinase Viral_Polymerase Viral Polymerase 2dFC_TP->Viral_Polymerase Incorporation Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_Polymerase->Chain_Termination

Caption: Metabolic activation pathway of this compound (2'-dF-C).

experimental_workflow cluster_planning Phase 1: Initial Assessment cluster_screening Phase 2: Primary Antiviral Screening cluster_validation Phase 3: Dose-Response Validation Solubility Determine Solubility of 2'-dF-C Cytotoxicity Determine CC50 in Host Cells (e.g., MTT Assay) Solubility->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., CPE or Reporter Assay) Broad Concentration Range Cytotoxicity->Primary_Screen Hit_ID Identify 'Hit' Concentration Range Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (e.g., Plaque Reduction or Virus Yield Reduction Assay) Hit_ID->Dose_Response Activity Detected EC50_Calc Calculate EC50 and Selectivity Index (SI) Dose_Response->EC50_Calc

Caption: Experimental workflow for optimizing 2'-dF-C concentration.

References

Technical Support Center: Enhancing the Bioavailability of 2'-Deoxy-2'-fluorocytidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 2'-Deoxy-2'-fluorocytidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a structured question-and-answer format.

Problem Potential Causes Suggested Solutions
Low Apparent Permeability (Papp) in Caco-2 Assays Poor intrinsic membrane permeability: The derivative may be too polar to efficiently cross the intestinal epithelium.[1] Efflux transporter substrate: The compound may be actively transported back into the apical (luminal) side by efflux pumps like P-glycoprotein (P-gp).[2] Low aqueous solubility: The compound may not be fully dissolved in the assay buffer, leading to an underestimation of permeability.[3] Poor Caco-2 monolayer integrity: A compromised cell monolayer can lead to inaccurate and variable permeability measurements.[4]Prodrug approach: Mask polar functional groups with lipophilic moieties (e.g., esters, amino acids) to increase passive diffusion.[1] Co-administration with efflux inhibitors: Use known P-gp inhibitors (e.g., verapamil) in the assay to confirm if the derivative is a substrate.[2] Formulation strategies: Employ solubilizing agents or formulate the compound in a more soluble form for the assay.[3] Verify monolayer integrity: Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers. Ensure TEER values are within the acceptable range for your laboratory's established standards.[4]
High First-Pass Metabolism In Vivo Deamination: The cytidine moiety can be rapidly deaminated to the corresponding uridine derivative by cytidine deaminase in the gut and liver, which may have lower activity or a different toxicity profile. Hydrolysis of prodrugs: Ester-based prodrugs can be prematurely hydrolyzed by esterases in the gastrointestinal tract or blood.Prodrug modification: Protect the amine group on the cytosine base to prevent deamination. Co-administration with deaminase inhibitors: While not always clinically feasible, this can be an experimental strategy to understand the metabolic pathway. Design more stable prodrugs: Investigate different promoieties that are more resistant to enzymatic cleavage in the GI tract but are readily cleaved intracellularly.
Inconsistent Oral Bioavailability in Animal Models Formulation issues: Poor wettability or dissolution of the compound in the gastrointestinal fluids can lead to variable absorption. Food effect: The presence or absence of food can significantly alter the absorption of the drug. Animal model variability: Physiological differences between individual animals can contribute to variability.Optimize formulation: Develop formulations that improve the dissolution rate, such as amorphous solid dispersions or lipid-based formulations. Conduct fed vs. fasted studies: Evaluate the oral bioavailability in both fed and fasted states to understand the impact of food. Increase sample size: Use a sufficient number of animals per group to account for inter-individual variability and ensure statistical power.
Low Intracellular Triphosphate Levels Inefficient cellular uptake: The derivative may not be efficiently transported into target cells by nucleoside transporters.[5] Poor phosphorylation: The initial phosphorylation step by deoxycytidine kinase (dCK) can be rate-limiting for the activation of the prodrug.[6]Target nucleoside transporters: Design prodrugs that are recognized by specific nucleoside transporters to enhance cellular uptake. Phosphoramidate prodrugs: This approach delivers the monophosphate form of the nucleoside analog directly into the cell, bypassing the initial phosphorylation step. Sofosbuvir is a successful example of this strategy.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common prodrug strategies to improve the oral bioavailability of this compound derivatives?

A1: The most prevalent strategies involve modifying the parent compound to enhance its lipophilicity and/or target specific transporters. These include:

  • Ester Prodrugs: Attaching lipophilic ester groups to the hydroxyl groups of the sugar moiety to increase passive diffusion across the intestinal membrane. Mericitabine is an example of a 3',5'-di-O-isobutyryl ester prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylcytidine derivative.

  • Amino Acid Prodrugs: Conjugating amino acids to the parent drug can target peptide transporters (like PEPT1) in the intestine, thereby improving absorption.[8]

  • Phosphoramidate Prodrugs: This advanced prodrug approach delivers the nucleoside monophosphate analog intracellularly, bypassing the often inefficient initial phosphorylation step. This strategy has been successfully employed for sofosbuvir.[7]

Q2: How does metabolism affect the bioavailability of these derivatives?

A2: Metabolism plays a critical role and can be a significant barrier to achieving therapeutic concentrations. Key metabolic pathways include:

  • Deamination: Cytidine deaminases can convert the cytidine base to a uridine base. This can be problematic if the resulting uridine analog is less active or inactive.

  • Phosphorylation: To exert their antiviral or anticancer effects, these nucleoside analogs must be converted to their triphosphate form intracellularly. The initial phosphorylation by deoxycytidine kinase is often the rate-limiting step.[6]

  • Hydrolysis: Prodrug moieties, particularly esters, are susceptible to hydrolysis by esterases in the gut, liver, and blood. Premature hydrolysis can release the polar parent drug before it has a chance to be absorbed.

Q3: What in vitro models are essential for evaluating the potential oral bioavailability of my derivative?

A3: A combination of in vitro models is recommended to assess different aspects of oral absorption:

  • Caco-2 Permeability Assay: This is the gold standard for predicting intestinal permeability and identifying potential substrates of efflux transporters like P-glycoprotein.[2][9]

  • Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): These assays evaluate the chemical stability of the derivative under the pH and enzymatic conditions of the stomach and small intestine.

  • Metabolic Stability in Liver Microsomes or Hepatocytes: These assays assess the susceptibility of the compound to first-pass metabolism in the liver.

Q4: What are the key parameters to measure in an in vivo oral bioavailability study in rats?

A4: A typical oral bioavailability study in rats involves administering the compound orally and intravenously (in a crossover or parallel design) and measuring the plasma concentration over time. The key pharmacokinetic parameters to determine are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Absolute Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Data Presentation

Table 1: Comparative Caco-2 Permeability of Gemcitabine and its Prodrugs

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
Gemcitabine0.5 ± 0.11.2[10]
Gem-CPP6-22.5 ± 0.3Not Reported[10]
Floxuridine1.8 ± 0.21.1[8]
Floxuridine Dipeptide Prodrug4.5 ± 0.50.9[8]

Table 2: Preclinical Oral Bioavailability of Selected Nucleoside Analog Prodrugs

CompoundAnimal ModelOral Bioavailability (%)Reference
5-Fluoro-2'-deoxycytidineMouse~4%[11]
NMe-Trp-AZT (Prodrug)RatAZT was bioavailable, but the prodrug was not.[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a this compound derivative.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²). The permeability of a paracellular marker, such as Lucifer yellow, can also be assessed.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber at the same time points.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[2]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability of a this compound derivative.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Administration: The compound is administered as a bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • Oral (PO) Administration: The compound is administered by oral gavage at a higher dose (e.g., 10-50 mg/kg).

  • Blood Sampling: Blood samples are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as AUC, Cmax, Tmax, and t1/2.

  • Calculation of Absolute Oral Bioavailability (F%): F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Visualizations

Signaling Pathway: Intracellular Activation of this compound Derivatives

Metabolic Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Prodrug Nucleoside_Analog Nucleoside_Analog Prodrug->Nucleoside_Analog Esterases/ Other Enzymes Monophosphate Monophosphate Nucleoside_Analog->Monophosphate Deoxycytidine Kinase (dCK) Diphosphate Diphosphate Monophosphate->Diphosphate dCMP Kinase Triphosphate Triphosphate Diphosphate->Triphosphate NDP Kinase DNA_Polymerase DNA_Polymerase Triphosphate->DNA_Polymerase Chain_Termination Chain_Termination DNA_Polymerase->Chain_Termination

Caption: Intracellular activation of this compound derivatives.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_21_Days Culture for 21 days for differentiation Seed_Cells->Culture_21_Days Check_Integrity Measure TEER to confirm monolayer integrity Culture_21_Days->Check_Integrity Add_Compound Add test compound to donor chamber Check_Integrity->Add_Compound Sample_Receiver Sample from receiver chamber at timed intervals Add_Compound->Sample_Receiver LCMS_Analysis Quantify compound concentration by LC-MS/MS Sample_Receiver->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp End Calculate_Papp->End

Caption: Workflow for assessing compound permeability using the Caco-2 assay.

Logical Relationship: Troubleshooting Low Oral Bioavailability

Troubleshooting_Bioavailability Low_Bioavailability Low Oral Bioavailability Observed Poor_Solubility Poor Aqueous Solubility? Low_Bioavailability->Poor_Solubility Low_Permeability Low Intestinal Permeability? Low_Bioavailability->Low_Permeability High_Metabolism High First-Pass Metabolism? Low_Bioavailability->High_Metabolism Formulation Improve Formulation: - Micronization - Amorphous Solid Dispersion - Lipid-based systems Poor_Solubility->Formulation Yes Prodrug Prodrug Strategy: - Increase Lipophilicity - Target Transporters Low_Permeability->Prodrug Yes Metabolic_Block Modify Structure to Block Metabolism: - Protect liable sites High_Metabolism->Metabolic_Block Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Troubleshooting poor solubility of 2'-Deoxy-2'-fluorocytidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of 2'-Deoxy-2'-fluorocytidine in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate observed in my aqueous solution of this compound.

If you observe precipitation after dissolving this compound in an aqueous buffer, follow these steps to troubleshoot the issue.

G start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration check_ph Is the pH of the buffer optimal? check_concentration->check_ph No success Clear Solution Obtained check_concentration->success Yes, after dilution check_temp Was the solution prepared at room temperature? check_ph->check_temp No check_ph->success Yes, after pH adjustment use_cosolvent Consider using a co-solvent. check_temp->use_cosolvent No heat Gently warm the solution. check_temp->heat Yes sonicate Apply sonication. use_cosolvent->sonicate filter_sterilize Filter sterilize the final solution. sonicate->filter_sterilize heat->sonicate filter_sterilize->success

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Verify Concentration: Ensure the intended concentration does not exceed the known solubility limits of this compound in your chosen solvent system.

  • Adjust pH: The solubility of nucleoside analogs can be pH-dependent. For the related compound gemcitabine, solubility is higher at a more acidic pH (around 3-5).[1][2] Experiment with adjusting the pH of your buffer to see if it improves solubility.

  • Gentle Heating: Warming the solution can aid in dissolution.[3] Use a water bath with a controlled temperature (e.g., 37°C) and gently agitate the solution. Avoid excessive heat, which could lead to degradation.

  • Sonication: Sonication can be used to break down particles and enhance dissolution.[3] Use a bath sonicator for a few minutes.

  • Co-solvents: If working with a high concentration, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[4] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations of at least 10 mg/mL.[4] For direct preparation of working solutions, water can be used, with a 10 mM solution being achievable.[3]

Q2: How should I store my this compound solutions?

Aqueous stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to protect the solutions from light.[3] For the related compound gemcitabine, it is recommended not to store aqueous solutions for more than a day.[5]

Q3: Can I heat the solution to dissolve the compound?

Yes, gentle heating can be used to aid dissolution if precipitation occurs.[3] It is recommended to warm the solution in a water bath and monitor it closely to avoid degradation.

Q4: My compound came out of solution after I diluted my DMSO stock in an aqueous buffer. What should I do?

This can happen if the final concentration in the aqueous buffer is still too high for its solubility in that specific medium. Try further diluting the solution. If a higher concentration is necessary, you may need to optimize your buffer system (e.g., by adjusting the pH) or consider a formulation with co-solvents, similar to those used for in vivo studies of related compounds (e.g., PEG300, Tween 80).[6]

Q5: Is the solubility of this compound dependent on pH?

While specific data for this compound is limited in the provided search results, the solubility of the structurally similar compound gemcitabine is pH-dependent, with greater solubility observed at acidic pH levels.[1][2][7] It is reasonable to suspect that the solubility of this compound may also be influenced by pH.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents.

CompoundSolventSolubilityReference
This compound Water10 mM[3]
DMSO≥10 mg/mL[4]
Ethanol0.1-1 mg/mL (Slightly soluble)[4]
2'-Deoxy-5-fluorocytidine Water12 mg/mL[8]
DMSO49 mg/mL[8]
EthanolInsoluble[8]
Gemcitabine PBS (pH 7.2)~2 mg/mL[5]
DMSO5 mg/mL[5]
Ethanol0.25 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Solution of this compound

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight: 245.21 g/mol ).

  • Weigh the calculated amount of the compound and add it to a sterile conical tube.

  • Add the appropriate volume of nuclease-free water.

  • Vortex the solution until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.[3]

  • Once dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile tube.[3]

  • Aliquot and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of a High-Concentration DMSO Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a sterile, chemically resistant tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the compound is fully dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Solid Compound Solid Compound Add Solvent (e.g., Water, DMSO) Add Solvent (e.g., Water, DMSO) Solid Compound->Add Solvent (e.g., Water, DMSO) Vortex/Sonicate Vortex/Sonicate Add Solvent (e.g., Water, DMSO)->Vortex/Sonicate Filter Sterilize (if aqueous) Filter Sterilize (if aqueous) Vortex/Sonicate->Filter Sterilize (if aqueous) High Concentration Stock High Concentration Stock Filter Sterilize (if aqueous)->High Concentration Stock Dilute in Aqueous Buffer Dilute in Aqueous Buffer High Concentration Stock->Dilute in Aqueous Buffer Final Working Solution Final Working Solution Dilute in Aqueous Buffer->Final Working Solution

Caption: Experimental workflow for solution preparation.

References

Side effects and cytotoxicity of 2'-Deoxy-2'-fluorocytidine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluorocytidine in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of this compound in cancer cell lines?

A1: this compound and its analogs have demonstrated cytotoxic effects across various cancer cell lines. For instance, the related compound 5'-fluoro-2'-deoxycytidine exhibited significant growth inhibition in the HCT-116 colon cancer cell line with half-maximal inhibitory concentration (IC50) values of 1.72 µM at 24 hours and 1.63 µM at 48 hours. Another analog, (E)-2'-deoxy-2'-(fluoromethylene)cytidine, has been shown to be highly toxic to a variety of solid tumor cell lines and xenografts.[1] While specific IC50 values for this compound are not broadly published in a comparative table, it is known to be a potent antiviral agent with a 50% cytotoxic concentration (CC50) of >50.0 μM in Huh7 cells.

Q2: What are the known side effects of this compound in preclinical animal models?

A2: While comprehensive in vivo toxicity data for this compound is limited in publicly available literature, studies on closely related analogs provide some insights. For 2'-fluorocytidine, a no-observed-adverse-effect level (NOAEL) was determined to be 500 mg/kg/day in male F344 rats and 7.5 mg/kg/day in woodchucks following 90 days of intravenous administration. Another analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), was found to be generally safe in mice, with only slight toxicity observed at higher concentrations. It is important to note that this compound itself has been described as having a "comparatively harsh side effect profile," which has limited its development for medical use despite its broad-spectrum antiviral properties.[2]

Q3: What is the mechanism of action for the cytotoxicity of this compound?

A3: The cytotoxic effects of this compound and its analogs are primarily attributed to their interference with nucleic acid synthesis. Analogs like (E)-2'-deoxy-2'-(fluoromethylene)cytidine get incorporated into DNA and act as chain terminators, thus halting DNA replication.[1] Furthermore, 5'-fluoro-2'-deoxycytidine has been shown to induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX, BAK, and APAF1, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This compound also upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

Troubleshooting Guides

MTT Assay for Cell Viability

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.

    • Use a multichannel pipette for adding cells, drug, and reagents to minimize pipetting variability.

    • To avoid edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.

    • Verify that the formazan crystals are fully dissolved by gentle shaking and visual inspection before reading the absorbance.

Issue: Low signal or no dose-dependent response.

  • Possible Cause: Insufficient incubation time with the drug or MTT reagent, incorrect drug concentration range, or low metabolic activity of the cell line.

  • Troubleshooting Steps:

    • Optimize the incubation time for both the drug treatment and the MTT reagent. A time course experiment is recommended.

    • Perform a wider range of drug concentrations to ensure the IC50 value falls within the tested range.

    • Ensure that the cell seeding density is optimal. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death independent of the drug's effect.

    • Confirm the viability and metabolic activity of the cell stock before the experiment.

Annexin V/PI Staining for Apoptosis

Issue: High percentage of Annexin V positive cells in the negative control.

  • Possible Cause: Cells were harvested too harshly, leading to membrane damage, or the cells were unhealthy before the experiment.

  • Troubleshooting Steps:

    • Use a gentle cell scraping method or a shorter trypsinization time for adherent cells.

    • Centrifuge cells at a lower speed to minimize mechanical stress.

    • Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.

    • Examine the cells under a microscope for signs of stress or death before staining.

Issue: No or low Annexin V positive signal in the treated group.

  • Possible Cause: The drug concentration was too low, or the incubation time was too short to induce apoptosis. The apoptotic cells may have detached and were lost during washing steps.

  • Troubleshooting Steps:

    • Increase the drug concentration or prolong the incubation time.

    • When harvesting adherent cells, collect the supernatant as it may contain apoptotic cells that have detached.

    • Perform a time-course experiment to identify the optimal time point for detecting apoptosis.

Cell Cycle Analysis by Flow Cytometry

Issue: Broad G1 and G2/M peaks in the histogram.

  • Possible Cause: Inconsistent staining, cell clumps, or high flow rate during acquisition.

  • Troubleshooting Steps:

    • Ensure proper fixation and permeabilization of cells.

    • Filter the cell suspension through a nylon mesh to remove clumps before analysis.

    • Use a lower flow rate during acquisition on the flow cytometer to improve resolution.

    • Ensure that the RNase treatment is effective in removing RNA, which can also be stained by propidium iodide.

Issue: Sub-G1 peak is not well-defined.

  • Possible Cause: Insufficient apoptosis, or apoptotic bodies are being excluded from the analysis due to their small size.

  • Troubleshooting Steps:

    • Confirm apoptosis induction using another method, such as Annexin V staining.

    • Adjust the forward scatter (FSC) threshold on the flow cytometer to include smaller events (apoptotic bodies).

    • Ensure that the data analysis software is correctly gating the sub-G1 population.

Data Tables

Table 1: In Vitro Cytotoxicity of this compound Analogs

CompoundCell LineAssayEndpointValueExposure Time
5'-fluoro-2'-deoxycytidineHCT-116 (Colon)MTTIC501.72 µM24 hours
5'-fluoro-2'-deoxycytidineHCT-116 (Colon)MTTIC501.63 µM48 hours
This compoundHuh7 (Liver)Not SpecifiedCC50>50.0 µMNot Specified

Table 2: In Vivo Toxicity of this compound Analogs

CompoundSpeciesRoute of AdministrationDoseDurationKey Findings
2'-fluorocytidineRat (F344, male)Intravenous500 mg/kg/day90 daysNo Observed Adverse Effect Level (NOAEL)
2'-fluorocytidineWoodchuckIntravenous7.5 mg/kg/day90 daysNo Observed Adverse Effect Level (NOAEL)
2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC)MouseNot SpecifiedNot SpecifiedAcuteGenerally safe, slight toxicity at higher doses

Experimental Protocols & Workflows

Experimental Workflow: Assessing Cytotoxicity and Apoptosis

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis & Cell Cycle Analysis A Seed cells in 96-well plates B Treat with this compound (various concentrations) A->B C Perform MTT Assay B->C F Harvest Cells B->F D Measure Absorbance C->D E Calculate IC50 D->E G Annexin V/PI Staining F->G H Propidium Iodide Staining F->H I Flow Cytometry Analysis G->I H->I J Quantify Apoptosis I->J K Analyze Cell Cycle Distribution I->K

Workflow for evaluating the cytotoxic and apoptotic effects of this compound.
Signaling Pathway: Intrinsic Apoptosis Induction

G 2dF-Cytidine 2'-Deoxy-2'- fluorocytidine DNA_Damage DNA Damage / Replication Stress 2dF-Cytidine->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation Bax_Bak_upregulation BAX/BAK Upregulation p53_activation->Bax_Bak_upregulation Bcl2_BclxL_downregulation Bcl-2/Bcl-xL Downregulation p53_activation->Bcl2_BclxL_downregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) p21_upregulation->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_upregulation->Mitochondrial_Dysfunction Bcl2_BclxL_downregulation->Mitochondrial_Dysfunction Cytochrome_c_release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_release Apaf1_activation Apaf-1 Activation Cytochrome_c_release->Apaf1_activation Apoptosome_Formation Apoptosome Formation Apaf1_activation->Apoptosome_Formation Caspase9_activation Caspase-9 Activation Apoptosome_Formation->Caspase9_activation Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Apoptosis Apoptosis Caspase3_activation->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

References

Minimizing off-target effects of 2'-Deoxy-2'-fluorocytidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2'-Deoxy-2'-fluorocytidine (2'-dFC) in experiments, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (2'-dFC)?

A1: this compound is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, this compound triphosphate (2'-dFCTP). This phosphorylation is initiated by deoxycytidine kinase (dCK). The active 2'-dFCTP acts as a competitive inhibitor of viral RNA and DNA polymerases, leading to the termination of nucleic acid chain elongation and the inhibition of viral replication.

Q2: What are the known off-target effects of 2'-dFC?

A2: The primary off-target effects of 2'-dFC stem from its interaction with host cellular machinery. These include:

  • Incorporation into Host DNA and RNA: 2'-dFCTP can be mistakenly incorporated into the nuclear and mitochondrial DNA of host cells by cellular DNA polymerases.[1] This can lead to DNA damage and dysfunction.

  • Mitochondrial Toxicity: Incorporation of 2'-dFC into mitochondrial DNA (mtDNA) can disrupt mitochondrial function, leading to decreased energy production and increased oxidative stress. This is a common concern with nucleoside analogs.

  • Inhibition of Ribonucleotide Reductase (RR): The diphosphate form of 2'-dFC can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This can lead to an imbalance in the cellular deoxyribonucleoside triphosphate (dNTP) pools, which can be cytotoxic and mutagenic.

  • Alteration of Cellular dNTP Pools: By inhibiting RR, 2'-dFC can cause a decrease in dCTP and an increase in other dNTPs, leading to imbalances that can affect DNA replication and repair fidelity.[2]

Q3: How can I minimize the off-target effects of 2'-dFC in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of 2'-dFC that achieves the desired on-target effect (e.g., viral inhibition) while minimizing toxicity. A dose-response curve should be established for both efficacy and cytotoxicity.

  • Time of Exposure: Limit the duration of exposure to 2'-dFC to the minimum time required for the experimental endpoint.

  • Cell Type Selection: Be aware that toxicity can be cell-line dependent. Some cell types may be more susceptible to the off-target effects of 2'-dFC.

  • Combination Therapy: In some cases, combining 2'-dFC with other antiviral agents at lower concentrations can enhance the on-target effect while reducing the off-target toxicity of each compound.

  • Monitoring Off-Target Effects: Routinely assess cytotoxicity, mitochondrial health, and dNTP pool balance in your experimental system.

Troubleshooting Guides

Problem: High level of cytotoxicity observed in uninfected cells.
Possible Cause Recommended Solution
Concentration of 2'-dFC is too high. Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration) in your specific cell line. Use concentrations well below the CC50 for your antiviral assays.
Prolonged exposure to 2'-dFC. Reduce the incubation time. Determine the minimum time required to observe the desired antiviral effect.
Cell line is particularly sensitive. Consider using a different, less sensitive cell line if appropriate for your experimental model. Test the cytotoxicity of 2'-dFC on a panel of cell lines.
Contamination of 2'-dFC stock solution. Ensure the purity of your 2'-dFC. If in doubt, obtain a new, certified stock. Filter-sterilize the stock solution.
Problem: Inconsistent antiviral activity.
Possible Cause Recommended Solution
Suboptimal 2'-dFC concentration. Re-evaluate the EC50 (50% effective concentration) for your specific virus and cell line combination.
Development of viral resistance. Sequence the viral polymerase gene to check for mutations that confer resistance. Resistance to 2'-dFC can arise from mutations in the viral polymerase that reduce the incorporation of 2'-dFCTP.
Low intracellular phosphorylation of 2'-dFC. The first phosphorylation step by deoxycytidine kinase (dCK) is crucial.[3][4] If cells have low dCK activity, the antiviral effect will be diminished. Consider using a cell line with known high dCK activity or co-administering a compound that enhances dCK activity.
Degradation of 2'-dFC stock solution. Store the 2'-dFC stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of this compound

Parameter Virus/Cell Line Value Reference
EC50 Crimean-Congo Hemorrhagic Fever Virus (Huh7 cells)61 ± 18 nM
CC50 Huh7 cells>50 µM
EC50 Murine Norovirus (RAW 264.7 cells)~10 µM
CC50 RAW 264.7 cells>100 µM

Table 2: Incorporation of this compound into Host Cell DNA

Data from a study on rats and woodchucks treated for 90 days.[1]

Tissue Species Dose Incorporation Level (fmol 2'-FC/µg DNA)
LiverRat500 mg/kg/day1.5 ± 0.3
LiverWoodchuck7.5 mg/kg/day0.8 ± 0.2

Table 3: Effect of a 2'-dFC Analog (ddC) on Mitochondrial DNA Content

Data from a 9-day treatment of HepG2 cells, illustrating the potential for mtDNA depletion by fluorinated cytidine analogs.[5]

Compound Concentration mtDNA Content (% of Control)
ddC0.3 µM66.2 ± 5.6
ddC3 µM8.2 ± 4.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (2'-dFC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of 2'-dFC in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the 2'-dFC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (2'-dFC) stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with serial dilutions of 2'-dFC as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol determines the relative amount of mtDNA to nuclear DNA (nDNA).

Materials:

  • DNA extraction kit

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Treat cells with 2'-dFC for the desired time.

  • Harvest the cells and extract total DNA using a commercial kit.

  • Determine the DNA concentration and quality.

  • Prepare qPCR reactions in triplicate for both the mitochondrial and nuclear targets for each sample.

  • Perform qPCR using a standard thermal cycling protocol.

  • Determine the cycle threshold (Ct) values for each reaction.

  • Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

  • Calculate the relative mtDNA content using the formula: 2 x 2^ΔCt.

  • Normalize the results to the untreated control.

Visualizations

on_target_pathway cluster_cell Host Cell cluster_virus Virus dFC 2'-dFC dFC_P 2'-dFC-MP dFC->dFC_P Phosphorylation dFC_PP 2'-dFC-DP dFC_P->dFC_PP dFC_PPP 2'-dFCTP (Active Form) dFC_PP->dFC_PPP viral_polymerase Viral Polymerase dFC_PPP->viral_polymerase Inhibition dCK dCK dCK->dFC_P kinases Other Kinases kinases->dFC_PP kinases->dFC_PPP viral_replication Viral Replication viral_polymerase->viral_replication

Caption: On-target antiviral mechanism of this compound.

off_target_pathway cluster_cell Host Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm dFC_PPP 2'-dFCTP nDNA_poly Nuclear DNA Polymerase dFC_PPP->nDNA_poly mtDNA_poly Mitochondrial DNA Polymerase (Pol γ) dFC_PPP->mtDNA_poly dFC_PP 2'-dFC-DP RR Ribonucleotide Reductase (RR) dFC_PP->RR Inhibition nDNA_incorp Incorporation into Nuclear DNA nDNA_poly->nDNA_incorp mtDNA_incorp Incorporation into mtDNA mtDNA_poly->mtDNA_incorp mt_dysfunction Mitochondrial Dysfunction mtDNA_incorp->mt_dysfunction dNTP_imbalance dNTP Pool Imbalance RR->dNTP_imbalance

Caption: Major off-target pathways of this compound.

experimental_workflow start Start Experiment cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treat with 2'-dFC (Dose-response) cell_culture->treatment on_target Assess On-Target Effect (e.g., Viral Plaque Assay) treatment->on_target off_target Assess Off-Target Effects treatment->off_target data_analysis Data Analysis and Interpretation on_target->data_analysis cytotoxicity Cytotoxicity Assays (MTT, LDH) off_target->cytotoxicity mito_tox Mitochondrial Toxicity (mtDNA content) off_target->mito_tox dntp_pools dNTP Pool Analysis off_target->dntp_pools cytotoxicity->data_analysis mito_tox->data_analysis dntp_pools->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating 2'-dFC.

References

Impact of 2'-Deoxy-2'-fluorocytidine on host cell DNA synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2'-Deoxy-2'-fluorocytidine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Introduction to this compound

This compound is a nucleoside analog of deoxycytidine. It is a prodrug that, upon entering a cell, must be metabolically activated to exert its biological effects.[1] Its mechanism of action is closely related to the well-studied anticancer drug Gemcitabine (2',2'-difluorodeoxycytidine), which has two fluorine atoms at the 2' position. Both compounds interfere with DNA synthesis, making them potent agents for studying cellular replication and for potential therapeutic applications.[2][3] This guide will primarily focus on this compound, but will draw upon the extensive research on Gemcitabine to explain the core mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound exerts its effect on host cell DNA synthesis through a dual-action mechanism following intracellular phosphorylation.

  • Metabolic Activation: The compound is first transported into the cell. Inside the cell, it is sequentially phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its active monophosphate, diphosphate (dFdCDP), and triphosphate (dFdCTP) forms.[4]

  • Inhibition of DNA Synthesis:

    • Chain Termination: The active triphosphate metabolite, dFdCTP, structurally mimics the natural deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing DNA strand by DNA polymerases.[5][6] After dFdCTP is incorporated, typically one more nucleotide is added before DNA synthesis is halted, a process known as "masked chain termination."[1] This incorporated analog is resistant to removal by the cell's proofreading exonuclease enzymes.[6]

    • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase.[4][5] This enzyme is critical for converting ribonucleotides into the deoxyribonucleotides required for DNA replication.[7] By inhibiting RNR, the intracellular pool of natural dCTP is depleted, which enhances the ability of dFdCTP to be incorporated into DNA—a phenomenon described as "self-potentiation."[1][8]

Metabolic_Activation_and_Action Metabolic Activation and Mechanism of Action dFdC_ext 2'-Deoxy-2'- fluorocytidine (extracellular) dFdC_int 2'-Deoxy-2'- fluorocytidine (intracellular) dFdC_ext->dFdC_int Nucleoside Transporter dFdCMP dFdCMP (Monophosphate) dFdC_int->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Competes with dCTP DNA_Strand DNA Strand Elongation DNA_Polymerase->DNA_Strand Chain_Termination Masked Chain Termination (DNA Synthesis Arrest) DNA_Strand->Chain_Termination Incorporation of dFdCTP dNTPs dNTP Pool (e.g., dCTP) RNR->dNTPs Production dNTPs->DNA_Polymerase Substrate

Caption: Metabolic activation pathway and dual mechanism of action.

Troubleshooting Guide

Q2: My experiment shows lower-than-expected inhibition of DNA synthesis. What are the possible causes?

Several factors can lead to reduced efficacy in your experiments.

  • Insufficient Intracellular Concentration:

    • Low Kinase Activity: The first phosphorylation step by deoxycytidine kinase (dCK) is rate-limiting.[9] Cell lines with naturally low dCK expression will be less sensitive.

    • Drug Efflux: The compound may be actively removed from the cell by efflux pumps.

    • Deamination: The compound can be catabolized by cytidine deaminase into its corresponding uridine analog, which may have different activity.[10][11]

  • Cell Cycle State: The compound is most effective during the S phase of the cell cycle when DNA synthesis is active.[12] A poorly synchronized or quiescent cell population will show reduced effects.

  • High dCTP Pools: If the intracellular concentration of the natural substrate dCTP is very high, it will outcompete the active dFdCTP for incorporation into DNA, reducing the inhibitory effect.

  • Resistance Mechanisms: Prolonged exposure can lead to acquired resistance, often through downregulation of dCK or upregulation of RNR.[5]

Troubleshooting_Logic Troubleshooting Low Efficacy Start Low Inhibition of DNA Synthesis Observed Check_dCK Verify dCK expression/ activity in cell line Start->Check_dCK Check_Metabolism Measure intracellular dFdCTP levels (LC-MS/MS) Start->Check_Metabolism Check_CellCycle Analyze cell cycle (e.g., Flow Cytometry) Start->Check_CellCycle Check_dCTP Quantify intracellular dCTP pools Start->Check_dCTP Low_dCK Cause: Low drug activation Check_dCK->Low_dCK Low_dFdCTP Cause: Poor uptake, efflux, or degradation Check_Metabolism->Low_dFdCTP Low_S_Phase Cause: Low % of cells in S-phase Check_CellCycle->Low_S_Phase High_dCTP Cause: High substrate competition Check_dCTP->High_dCTP

Caption: Logical workflow for troubleshooting low experimental efficacy.

Q3: I'm observing high cytotoxicity even at low concentrations. How can I mitigate this?

High cytotoxicity suggests that the compound is being efficiently activated and incorporated into the DNA.

  • Confirm Concentration: Double-check all calculations and stock solution concentrations.

  • Reduce Incubation Time: The cytotoxic effect is time-dependent. Shorten the exposure duration to find a window where DNA synthesis is inhibited without inducing widespread cell death.

  • Use a Different Cell Line: Cytotoxicity varies significantly between cell lines, largely due to differences in nucleoside transporter expression and dCK activity.[13]

  • Assess Apoptosis: Determine if the observed cell death is due to apoptosis, which is the expected mechanism of action for this class of compounds.[4][8]

Q4: How do I measure the inhibition of DNA synthesis?

A common method is to measure the incorporation of a radiolabeled nucleoside, such as [³H]-thymidine, into newly synthesized DNA. A decrease in incorporated radioactivity in treated cells compared to control cells indicates inhibition of DNA synthesis.

Experimental Protocols & Data

Protocol 1: DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This protocol provides a framework for measuring the impact of this compound on DNA synthesis.

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.

  • Cell Harvesting: Wash the cells with PBS to remove unincorporated [³H]-thymidine. Lyse the cells and harvest the DNA onto a glass fiber filter using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits DNA synthesis by 50%).

Experimental_Workflow Workflow for DNA Synthesis Inhibition Assay A 1. Seed cells in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Add [³H]-thymidine (pulse label) B->C D 4. Harvest cells and isolate DNA on filters C->D E 5. Measure radioactivity via scintillation counting D->E F 6. Calculate % inhibition and determine IC₅₀ E->F

Caption: Experimental workflow for a thymidine incorporation assay.

Quantitative Data

The following tables summarize key quantitative data for this compound and the related compound, Gemcitabine.

Table 1: Antiviral Activity of this compound

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Reference(s)
Crimean-Congo Hemorrhagic Fever VirusHuh70.061>50.0[14][15]
Influenza A (H1N1)MDCK3.2>100[16]
Influenza A (H3N2)MDCK0.59>100[16]
Influenza A (H5N1)MDCK1.4>100[16]
Influenza BMDCK1.9>100[16]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Table 2: Enzyme Inhibition Kinetics for Gemcitabine Triphosphate (dFdCTP)

EnzymeApparent Kᵢ (µM)Kₘ Ratio (dFdCTP/dCTP)Reference(s)
DNA Polymerase α11.221.8[6]
DNA Polymerase ε14.422.9[6]

Kᵢ: Inhibition constant; Kₘ: Michaelis constant.

Protocol 2: In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the effect of the activated drug (dFdCTP) on DNA polymerase activity.

  • Reaction Mixture: Prepare a reaction buffer containing a DNA template-primer (e.g., poly(dA)-oligo(dT)), DNA polymerase (e.g., polymerase α), a mixture of dATP, dGTP, dTTP, and varying concentrations of dCTP and the inhibitor (dFdCTP). Include a radiolabeled nucleotide like [³H]-dTTP.

  • Initiate Reaction: Start the reaction by adding the enzyme and incubate at 37°C.

  • Stop Reaction: Terminate the reaction at various time points by adding EDTA.

  • Quantify Incorporation: Spot the reaction mixture onto DEAE-cellulose filter paper, wash away unincorporated nucleotides, and measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. Use this data to calculate kinetic parameters like Kᵢ by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[6]

References

Validation & Comparative

A Head-to-Head Battle in Pancreatic Cancer Models: 2'-Deoxy-2'-fluorocytidine (FAC) vs. Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy and Mechanism of Action

For researchers and drug development professionals navigating the challenging landscape of pancreatic cancer therapeutics, the selection of appropriate preclinical models and investigational agents is paramount. Gemcitabine has long been a cornerstone of pancreatic cancer treatment, but its efficacy is often limited by resistance. This has spurred the investigation of novel nucleoside analogs, among them 2'-Deoxy-2'-fluorocytidine, also known as 1-(2'-deoxy-2'-fluoroarabinofuranosyl)cytosine (FAC). This guide provides an objective comparison of FAC and gemcitabine in pancreatic cancer models, supported by available experimental data, detailed methodologies, and mechanistic insights.

At a Glance: Key Performance Metrics

The following tables summarize the in vitro cytotoxicity of Gemcitabine across a range of human pancreatic cancer cell lines. While direct comparative studies on the therapeutic (non-radiolabeled) FAC are limited in publicly available literature, its structural similarity to gemcitabine suggests a comparable mechanism of action.

Cell LineGemcitabine IC50 (nM)Reference
MIA PaCa-225.00 ± 0.47 (72h)[1]
MIA PaCa-27.36 ± 3.11 (48h)[2]
MIA PaCa-20.32 ± 0.03[3]
PANC-148.55 ± 2.30 (72h)[1]
PANC-1100 ± 7.68 (48h)[2]
BxPC-35.96 ± 2.32 (48h)[2]
SW19901176 (as µg/mL)[4]
Primary Pancreatic Cancer Cells (PCCs)Lower than cell lines[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Delving into the Mechanisms of Action

Both this compound (FAC) and gemcitabine are nucleoside analogs that exert their cytotoxic effects by disrupting DNA synthesis. Their shared mechanism of action involves cellular uptake, phosphorylation to active triphosphate forms, and subsequent incorporation into replicating DNA, ultimately leading to cell cycle arrest and apoptosis.

Cellular Uptake and Activation

FAC and gemcitabine are hydrophilic molecules and thus require specialized protein transporters to cross the cell membrane. Human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary conduits for their entry into cancer cells. Once inside the cell, both prodrugs are sequentially phosphorylated by deoxycytidine kinase (dCK) to their active triphosphate metabolites, FAC-triphosphate (FAC-TP) and gemcitabine-triphosphate (dFdCTP), respectively.[6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAC_ext This compound (FAC) Transporter hENTs, hCNTs FAC_ext->Transporter Gem_ext Gemcitabine Gem_ext->Transporter FAC_int FAC Transporter->FAC_int Gem_int Gemcitabine Transporter->Gem_int dCK dCK FAC_int->dCK Phosphorylation Gem_int->dCK Phosphorylation FAC_MP FAC-MP/DP dCK->FAC_MP Gem_MP_DP dFdCMP/dFdCDP dCK->Gem_MP_DP FAC_TP FAC-TP FAC_MP->FAC_TP Further Phosphorylation Gem_TP dFdCTP Gem_MP_DP->Gem_TP Further Phosphorylation G FAC_TP FAC-TP DNA_Polymerase DNA Polymerase FAC_TP->DNA_Polymerase Gem_TP dFdCTP Gem_TP->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Chain_Termination Masked Chain Termination DNA_Replication->Chain_Termination DNA_Damage DNA Damage Chain_Termination->DNA_Damage Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis G Start Start Seed_Cells Seed Pancreatic Cancer Cells in 96-well plate Start->Seed_Cells Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat Treat with serial dilutions of FAC or Gemcitabine Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

A Comparative Analysis of the Antiviral Potency of 2'-Deoxy-2'-fluorocytidine and Ribavirin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic strategies against a wide array of viral pathogens. This guide provides a detailed comparison of two such analogs: 2'-Deoxy-2'-fluorocytidine and Ribavirin. While Ribavirin is a long-established broad-spectrum antiviral agent, this compound has emerged as a potent inhibitor of several viruses, including those of significant public health concern. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative antiviral potency, supported by experimental data, detailed methodologies, and mechanistic insights.

Mechanisms of Antiviral Action

The efficacy of antiviral compounds is intrinsically linked to their mechanism of action. Both this compound and Ribavirin interfere with viral replication, albeit through distinct and, in the case of Ribavirin, multifaceted pathways.

This compound functions as a classic nucleoside analog inhibitor. Following administration, it is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand. The presence of the 2'-fluoro modification leads to chain termination, thereby halting viral replication. The antiviral activity of this compound can be reversed by the addition of exogenous 2'-deoxycytidine, confirming its role as a competitive inhibitor of cytidine incorporation.[1]

Ribavirin , in contrast, exhibits a more complex mechanism of action that is not yet fully elucidated but is understood to involve several concurrent pathways[2][3][4]:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the cellular enzyme IMPDH.[5][6] This inhibition leads to a depletion of the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis.[5][7]

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can directly compete with natural nucleosides for binding to the viral RNA polymerase, thereby inhibiting its activity.[2][5][6]

  • Lethal Mutagenesis: As a guanosine analog, ribavirin triphosphate can be incorporated into the viral genome, where it can cause mutations by pairing with either uracil or cytosine.[2][3] This increase in mutation rate can push the virus beyond its error threshold, leading to a phenomenon known as "error catastrophe."[2]

  • Inhibition of mRNA Capping: Ribavirin triphosphate has been shown to inhibit viral mRNA guanylyltransferase and N7-methyltransferase, enzymes essential for the capping of viral mRNA, which is critical for its stability and translation.[4]

  • Immunomodulation: Ribavirin can also modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which is more effective in clearing viral infections.[4]

Antiviral_Mechanisms cluster_DFC This compound cluster_RBV Ribavirin DFC 2'-Deoxy-2'- fluorocytidine DFC_P DFC Monophosphate DFC->DFC_P dCK/UCK DFC_PP DFC Diphosphate DFC_P->DFC_PP UMP-CMPK DFC_PPP DFC Triphosphate DFC_PP->DFC_PPP NDPK Viral_RNA_Polymerase Viral RNA Polymerase DFC_PPP->Viral_RNA_Polymerase Chain_Termination Chain Termination Viral_RNA_Polymerase->Chain_Termination RBV Ribavirin RBV_P Ribavirin Monophosphate RBV->RBV_P Adenosine Kinase Immunomodulation Immunomodulation RBV->Immunomodulation RBV_PPP Ribavirin Triphosphate RBV_P->RBV_PPP Cellular Kinases IMPDH IMPDH RBV_P->IMPDH Viral_Polymerase_Inhibition Viral Polymerase Inhibition RBV_PPP->Viral_Polymerase_Inhibition Lethal_Mutagenesis Lethal Mutagenesis RBV_PPP->Lethal_Mutagenesis mRNA_Capping_Inhibition mRNA Capping Inhibition RBV_PPP->mRNA_Capping_Inhibition GTP_depletion GTP Depletion IMPDH->GTP_depletion

Caption: Mechanisms of action for this compound and Ribavirin.

Comparative Antiviral Potency

The following tables summarize the in vitro antiviral activity of this compound and Ribavirin against a range of viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

Table 1: Antiviral Activity of this compound
VirusCell LineEC50/IC50CC50Selectivity Index (SI)Reference(s)
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh761 ± 18 nM>50.0 µM>820[8][9]
CCHFV/ZsGHuh731 nM>50.0 µM>1613[9]
Influenza A (H1N1)MDCK3.2 µM>100 µM>31.25[10]
Influenza A (H3N2)MDCK0.59 µM>100 µM>169.5[10]
Influenza A (H5N1)MDCK1.4 µM>100 µM>71.4[10]
Influenza BMDCK1.9 µM>100 µM>52.6[10]
Murine NorovirusRAW 264.7---[11][12]
Herpes Simplex Virus 1 (HSV-1)BHK-215 to 20 µg/ml--[10]
Herpes Simplex Virus 2 (HSV-2)BHK-215 to 20 µg/ml--[10]
Table 2: Antiviral Activity of Ribavirin
VirusCell LineEC50/IC50CC50Selectivity Index (SI)Reference(s)
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Huh712.5 ± 2.6 µM--[8]
Hepatitis C Virus (HCV) Replicon-11 to 21 µM--[13]
Dengue Virus (DENV)A5493 µM--[14]
Yellow Fever Virus (YFV 17D)Vero12.3 ± 5.6 µg/ml--[7]
Human Parainfluenza Virus 3 (hPIV3)Vero9.4 ± 6.1 µg/ml--[7]
Respiratory Syncytial Virus (RSV)HeLa3.74 ± 0.87 µg/ml--[7]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero3.69 to 8.72 µg/mL--[15]
Hepatitis B Virus (HBV)HepG2 2.2.1544 µM96 µM~2.2[16]
SARS-CoV-2-109.5 µM--[17]

Experimental Protocols: In Vitro Antiviral Assays

A variety of in vitro assays are employed to determine the antiviral potency of compounds. A commonly used method is the cytopathic effect (CPE) reduction assay.[15][18]

Cytopathic Effect (CPE) Reduction Assay
  • Cell Plating: A confluent monolayer of a suitable host cell line (e.g., Vero, Huh7) is prepared in 96-well microplates.[18]

  • Compound Dilution: The test compounds (this compound and Ribavirin) are serially diluted to various concentrations.[18]

  • Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the target virus.

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells include virus-infected untreated cells (virus control) and uninfected untreated cells (cell control).[18]

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).[18]

  • CPE Assessment: The extent of CPE is observed and quantified, often through microscopic examination or by using a cell viability assay (e.g., neutral red uptake, MTT assay).[18]

  • Data Analysis: The EC50 is calculated by determining the compound concentration that reduces the CPE by 50% compared to the virus control. The CC50 is determined in parallel on uninfected cells treated with the same compound dilutions.[18]

CPE_Assay_Workflow start Start plate_cells Plate Host Cells in 96-well Plate start->plate_cells prepare_compounds Prepare Serial Dilutions of Antiviral Compounds plate_cells->prepare_compounds infect_cells Infect Cells with Virus (except cell control) plate_cells->infect_cells add_compounds Add Compound Dilutions to Wells prepare_compounds->add_compounds infect_cells->add_compounds incubate Incubate for 2-5 Days add_compounds->incubate assess_cpe Assess Cytopathic Effect (CPE) and Cell Viability incubate->assess_cpe analyze_data Calculate EC50 and CC50 assess_cpe->analyze_data end End analyze_data->end

Caption: Workflow for a typical Cytopathic Effect (CPE) reduction assay.

Synergistic Antiviral Effects

Recent studies have explored the potential for synergistic effects when combining this compound with other antiviral agents. For instance, it has been shown to act synergistically with T-705 (favipiravir) to inhibit CCHFV replication.[8] Furthermore, against murine norovirus, this compound exhibits synergistic antiviral effects when combined with mycophenolic acid (MPA), ribavirin, or favipiravir (T705).[11][12]

Ribavirin's efficacy is also known to be enhanced when used in combination therapies, most notably with interferons for the treatment of Hepatitis C.[19]

Conclusion

The available experimental data clearly indicates that This compound demonstrates significantly higher in vitro potency against certain viruses, particularly CCHFV, when compared to Ribavirin. Its high selectivity index suggests a favorable therapeutic window in these preclinical studies. Ribavirin, while generally less potent on a molar basis, benefits from its multiple mechanisms of action and its established role in combination therapies for various viral infections. The choice between these two agents for further development would depend on the specific viral target, the potential for combination therapy, and a thorough evaluation of their respective in vivo efficacy and safety profiles. The potent activity of this compound warrants further investigation as a promising candidate for the treatment of emerging viral diseases.

References

Unmasking the Potency of 2'-Deoxy-2'-fluorocytidine: An Enzymatic Kinetics-Based Comparison with Leading Ribonucleotide Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enzyme kinetics of 2'-Deoxy-2'-fluorocytidine (2'-dFC), commercially known as gemcitabine, reveals its potent and multifaceted mechanism of action against ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair. This guide provides a comparative analysis of 2'-dFC's performance against other key nucleoside analog RNR inhibitors—clofarabine, cladribine, and fludarabine—supported by quantitative kinetic data and detailed experimental protocols for researchers, scientists, and drug development professionals.

This compound is a prodrug that, upon intracellular phosphorylation, exerts its cytotoxic effects through a dual mechanism. Its diphosphate metabolite (dFdCDP) acts as a potent inhibitor of RNR, while its triphosphate form (dFdCTP) is incorporated into DNA, leading to chain termination and apoptosis. This "self-potentiating" mechanism, where the inhibition of RNR by dFdCDP depletes the natural deoxynucleotide pools and enhances the incorporation of dFdCTP into DNA, underscores its efficacy as an anticancer agent.

Comparative Enzyme Kinetics of RNR Inhibitors

The inhibitory potency of 2'-dFC and its counterparts against ribonucleotide reductase is best understood through their enzyme kinetic parameters, specifically the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a more potent inhibitor. The following table summarizes the available kinetic data for the active diphosphate and triphosphate metabolites of these nucleoside analogs.

Compound (Active Metabolite)Target EnzymeInhibition TypeKi ValueIC50 Value
This compound (dFdCDP)Ribonucleotide ReductaseIrreversible-0.3 µM (in situ), 4 µM (purified)
Clofarabine (ClFDP)Ribonucleotide ReductaseSlow-binding, Reversible17 nM-
Clofarabine (ClFTP)Ribonucleotide ReductaseRapid, Reversible40 nM65 nM
Cladribine (ClADP)Ribonucleotide ReductaseReversible1.4 ± 0.7 µM-
Cladribine (ClATP)Ribonucleotide ReductaseReversible0.5 ± 0.1 µM-
Fludarabine (FlUDP)Ribonucleotide ReductaseReversible9.4 ± 1.7 µM-
Fludarabine (FlUTP)Ribonucleotide ReductaseReversible6.8 ± 1.3 µM-

Mechanism of Action and Metabolic Activation of this compound

The efficacy of 2'-dFC is contingent on its intracellular activation through a series of phosphorylation steps. This pathway culminates in the formation of the active diphosphate and triphosphate metabolites that target RNR and DNA synthesis, respectively.

Metabolic Activation and Mechanism of Action of this compound (2'-dFC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_dFC_ext 2'-dFC 2_dFC_int 2'-dFC 2_dFC_ext->2_dFC_int Nucleoside Transporter dFdCMP dFdCMP 2_dFC_int->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP dFdCMP->dFdCDP Nucleoside Monophosphate Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside Diphosphate Kinase RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA DNA Strand DNA_Polymerase->DNA Chain Termination Apoptosis Apoptosis DNA->Apoptosis

Metabolic activation and mechanism of action of 2'-dFC.

Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay (Radiometric Method)

This protocol provides a framework for determining the inhibitory activity of compounds against RNR by measuring the conversion of a radiolabeled substrate.

Materials:

  • Purified recombinant human ribonucleotide reductase (R1 and R2 subunits)

  • [³H]-Cytidine 5'-diphosphate ([³H]CDP)

  • ATP, dithiothreitol (DTT), magnesium acetate, HEPES buffer

  • Inhibitor compounds (e.g., dFdCDP)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

  • Microcentrifuge tubes, incubator

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer (pH 7.6), DTT, magnesium acetate, and ATP.

  • Enzyme Preparation: Pre-incubate the R1 and R2 subunits of RNR on ice.

  • Inhibitor Incubation: In separate tubes, add the desired concentrations of the inhibitor to a portion of the RNR enzyme mixture and incubate for a specified time (e.g., 10 minutes) at 37°C. A control with no inhibitor should be run in parallel.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]CDP to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding cold TCA.

  • Precipitation and Washing: Precipitate the nucleic acids on ice and wash the pellet with cold TCA to remove unincorporated [³H]CDP.

  • Quantification: Resuspend the pellet in a known volume of water, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the RNR activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Ribonucleotide Reductase Inhibition Assay A Prepare Reaction Mixture (Buffer, DTT, Mg²⁺, ATP) C Incubate RNR with Inhibitor (or vehicle control) A->C B Pre-incubate RNR Subunits (R1 and R2) B->C D Initiate Reaction with [³H]CDP C->D E Incubate at 37°C D->E F Terminate Reaction with TCA E->F G Precipitate and Wash F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate % Inhibition, IC50) H->I

Workflow for a typical RNR inhibition assay.

Concluding Remarks

The enzyme kinetic data presented unequivocally positions this compound (gemcitabine) as a highly potent inhibitor of ribonucleotide reductase. Its irreversible inhibition of RNR, coupled with the DNA chain termination activity of its triphosphate metabolite, provides a robust and synergistic mechanism for its anticancer effects. While other nucleoside analogs like clofarabine also demonstrate potent, reversible inhibition of RNR at the nanomolar level, the dual-action and irreversible nature of 2'-dFC's RNR inhibition distinguish its mode of action. The provided experimental protocol offers a standardized method for the continued evaluation and comparison of novel RNR inhibitors, a critical step in the development of next-generation cancer therapeutics.

Head-to-Head Comparison: 2'-Deoxy-2'-fluorocytidine vs. Favipiravir for CCHFV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the efficacy of two promising antiviral candidates against Crimean-Congo Hemorrhagic Fever Virus.

Crimean-Congo Hemorrhagic Fever Virus (CCHFV) remains a significant public health threat with a high case fatality rate and no approved specific therapeutics. This guide provides a comprehensive head-to-head comparison of two nucleoside analogue inhibitors, 2'-Deoxy-2'-fluorocytidine (2'-dFC) and favipiravir (T-705), based on available experimental data.

Executive Summary

In vitro studies demonstrate that this compound exhibits markedly superior potency against CCHFV compared to favipiravir.[1][2] Specifically, 2'-dFC shows an approximately 17-fold lower 50% effective concentration (EC50) than favipiravir in cell-based assays.[2][3] Furthermore, synergistic antiviral effects are observed when 2'-dFC and favipiravir are used in combination.[2]

While favipiravir has been evaluated in animal models, demonstrating dose-dependent protection and reduction of viral load in mice and modest efficacy in cynomolgus macaques, there is currently a lack of published in vivo data for this compound's efficacy against CCHFV.[1][4][5][6] This data gap is a critical consideration for the further development of 2'-dFC as a potential CCHF therapeutic.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Antiviral Activity against CCHFV
CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)Cell LineAssay MethodReference
This compound (2'-dFC) 0.061 ± 0.018>100>1639Huh7Recombinant fluorescent reporter virusWelch et al., 2017[2]
Favipiravir (T-705) 1.03 ± 0.16>100>97Huh7Recombinant fluorescent reporter virusWelch et al., 2017[2]
Table 2: In Vivo Efficacy of Favipiravir in IFNAR-/- Mice
Treatment Group (Dose)Challenge VirusSurvival Rate (%)Mean Time to Death (Days) - ControlViral Load Reduction (Day 3 post-infection)Reference
Favipiravir (300 mg/kg/day) CCHFV Afg09-2990100%3.5Significant reduction in blood and all tested organs (Liver, Spleen, Lung, Kidney, Brain)Oestereich et al., 2014[4]
Favipiravir (30 mg/kg/day) CCHFV Afg09-2990100%3.5Not reportedOestereich et al., 2014[4]
Favipiravir (15 mg/kg/day) CCHFV Afg09-2990100%3.5Not reportedOestereich et al., 2014[4]
Placebo CCHFV Afg09-29900%3.5N/AOestereich et al., 2014[4]

Note: In vivo data for this compound against CCHFV is not currently available in published literature.

Table 3: In Vivo Efficacy of Favipiravir in Cynomolgus Macaques
Treatment GroupChallenge VirusKey OutcomesReference
Favipiravir (once or twice daily) CCHFV HotiSuppressed viremia and viral shedding; viral burdens in key tissues trended lower; modest clinical benefit.[5]Hawman et al., 2020[5][7]
Placebo CCHFV HotiHigher viremia and viral shedding compared to treated animals.[5]Hawman et al., 2020[5][7]

Mechanisms of Action

Both this compound and favipiravir are nucleoside analogues that must be intracellularly metabolized to their active triphosphate forms. These active metabolites then target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the CCHFV genome.

This compound: The triphosphate form of 2'-dFC (2'-dFCTP) acts as a substrate for the CCHFV RdRp. Its incorporation into the nascent viral RNA chain leads to premature termination of RNA synthesis, thus inhibiting viral replication.

Favipiravir: The active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), also inhibits the CCHFV RdRp. In addition to chain termination, favipiravir is known to induce lethal mutagenesis. This occurs through ambiguous base-pairing, where favipiravir-RTP can be incorporated in place of either guanine or adenine. This leads to an accumulation of mutations in the viral genome, ultimately resulting in a non-viable virus population.

Mandatory Visualization

Mechanism of Action of this compound cluster_cell Host Cell cluster_virus CCHFV Replication 2dFC This compound 2dFC_MP 2'-dFC-Monophosphate 2dFC->2dFC_MP Host Kinases 2dFC_DP 2'-dFC-Diphosphate 2dFC_MP->2dFC_DP Host Kinases 2dFCTP 2'-dFCTP (Active form) 2dFC_DP->2dFCTP Host Kinases RdRp Viral RNA-dependent RNA polymerase (RdRp) 2dFCTP->RdRp Incorporation nascent_RNA Nascent Viral RNA RdRp->nascent_RNA Elongation vRNA Viral RNA Template vRNA->RdRp Termination Chain Termination nascent_RNA->Termination Inhibition of further elongation

Caption: Intracellular activation and mechanism of action of this compound.

Mechanism of Action of Favipiravir cluster_cell Host Cell cluster_virus CCHFV Replication Favipiravir Favipiravir Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP Host Enzymes Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Host Kinases Favipiravir_RTP Favipiravir-RTP (Active form) Favipiravir_RDP->Favipiravir_RTP Host Kinases RdRp Viral RNA-dependent RNA polymerase (RdRp) Favipiravir_RTP->RdRp Incorporation (as G or A analogue) mutated_RNA Mutated Viral RNA RdRp->mutated_RNA Error-prone replication Chain_Termination Chain Termination RdRp->Chain_Termination Potential for termination vRNA Viral RNA Template vRNA->RdRp Lethal_Mutagenesis Lethal Mutagenesis mutated_RNA->Lethal_Mutagenesis

Caption: Dual mechanism of action of Favipiravir against CCHFV.

Experimental Protocols

High-Throughput Screening (HTS) Assay for In Vitro Efficacy (Welch et al., 2017)

This assay utilized a recombinant CCHFV expressing a fluorescent reporter protein (ZsG) to quantify viral inhibition.

  • Cell Culture: Huh7 cells were seeded in 96-well or 384-well plates.

  • Compound Treatment: A dilution series of the test compounds (2'-dFC, favipiravir) were added to the cells. For synergy experiments, a 6x6 concentration matrix of two compounds was used.

  • Infection: Cells were infected with the recombinant CCHFV/ZsG at a multiplicity of infection (MOI) of 0.1.

  • Incubation: The plates were incubated for 72 hours.

  • Data Acquisition: The reduction in ZsG fluorescence was measured using a plate reader, which correlates with the inhibition of viral replication.

  • Data Analysis: The 50% effective concentration (EC50) was calculated from the dose-response curves. The 50% cytotoxic concentration (CC50) was determined in parallel assays without the virus.

HTS Experimental Workflow Start Start Seed_Cells Seed Huh7 cells in multi-well plates Start->Seed_Cells Add_Compounds Add serial dilutions of antiviral compounds Seed_Cells->Add_Compounds Infect_Cells Infect with recombinant CCHFV/ZsG (MOI 0.1) Add_Compounds->Infect_Cells Incubate Incubate for 72 hours Infect_Cells->Incubate Measure_Fluorescence Measure ZsG fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate EC50 and CC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the high-throughput screening of antivirals against CCHFV.

In Vivo Efficacy Study in IFNAR-/- Mice (Oestereich et al., 2014)

This study evaluated the efficacy of favipiravir in a lethal mouse model of CCHFV infection.

  • Animal Model: Type I interferon receptor knockout (IFNAR-/-) mice were used, which are highly susceptible to CCHFV.

  • Virus Challenge: Mice were infected intraperitoneally (i.p.) with 100 focus-forming units (FFU) of CCHFV strain Afg09-2990.

  • Drug Administration: Favipiravir was administered orally twice daily at doses of 300, 30, or 15 mg/kg/day. Treatment was initiated one hour post-infection and continued for eight days.

  • Monitoring: Mice were monitored daily for clinical signs of disease (weight loss, ruffled fur, hunched posture) and survival.

  • Viremia and Tissue Viral Load: Blood and various organs (liver, spleen, lung, kidney, brain) were collected at specific time points to determine viral titers by quantitative real-time RT-PCR and virus isolation.

In Vivo Efficacy Study in Cynomolgus Macaques (Hawman et al., 2020)

This study assessed the efficacy of favipiravir in a non-human primate model that recapitulates aspects of human CCHF.

  • Animal Model: Adult cynomolgus macaques were used.

  • Virus Challenge: Animals were infected with CCHFV strain Hoti.

  • Drug Administration: Favipiravir was administered subcutaneously, with treatment initiated 24 hours post-infection. Both once-daily and twice-daily treatment regimens were evaluated.

  • Monitoring: Animals were monitored for clinical signs of disease, and blood samples were collected to measure viremia and hematological and serum chemistry parameters.

  • Viral Shedding and Tissue Burden: Oral and nasal swabs were collected to assess viral shedding. Viral loads in various tissues were determined at the time of necropsy.

Conclusion

Based on the current body of evidence, this compound demonstrates significantly higher in vitro potency against CCHFV than favipiravir. The synergistic effect observed when both drugs are combined suggests a potential therapeutic advantage for combination therapy. However, the lack of in vivo data for 2'-dFC is a major limitation in its current developmental stage. Favipiravir has shown protective efficacy in a lethal mouse model and some positive effects in a non-human primate model, supporting its potential as a treatment for CCHF. Further research, particularly in vivo studies directly comparing the efficacy of 2'-dFC and favipiravir, is crucial to determine the most promising candidate for clinical development against this high-priority pathogen.

References

A Comparative Analysis of 2'-Fluoro Modified RNA Aptamers in Target Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular recognition elements is paramount. Aptamers, particularly those with chemical modifications, offer a compelling alternative to traditional antibodies. This guide provides a comparative study of 2'-fluoro (2'-F) modified RNA aptamers, focusing on their target binding characteristics in contrast to their unmodified counterparts. We present a summary of quantitative binding data, detailed experimental protocols for key analytical techniques, and visualizations of relevant biological and experimental workflows.

The introduction of a fluorine atom at the 2' position of the ribose sugar in RNA aptamers bestows several advantageous properties. Primarily, it confers significant resistance to nuclease degradation, thereby increasing the aptamer's stability in biological fluids. Furthermore, the 2'-fluoro modification can lead to enhanced binding affinity and specificity for the target molecule. This is attributed to the fluorine's high electronegativity, which favors an RNA-like C3'-endo sugar pucker, pre-organizing the aptamer into a conformation that is often more conducive to target binding.[1][2]

Comparative Binding Affinity Data

The decision to employ 2'-fluoro modified aptamers is often driven by the desired binding affinity for a specific target. The following table summarizes available quantitative data comparing the dissociation constants (Kd) of 2'-fluoro modified RNA aptamers with their unmodified or standard DNA counterparts for several protein targets. A lower Kd value indicates a higher binding affinity.

Target ProteinAptamer TypeDissociation Constant (Kd)Reference
Murine Lipopolysaccharide-Binding Protein (LBP) 2'-Fluoro Modified RNA~200 - 800 nM (Best binder A011: 270 nM)[3][4]
Unmodified RNAData not available in the searched literature.
Viral RNA Frameshift Element 2'-Fluoro Modified Mirror-Image RNA~1.6 µM[5][6]
Unmodified RNANo detectable binding affinity.[6]
Human Neutrophil Elastase (HNE) 2'-Fluoro Purine Modified RNA"Reasonable affinity" (specific Kd not provided in abstract)[7]
Unmodified ssDNAE6: 13.9 nM, E12: 20.5 nM[8]

Experimental Protocols

Accurate determination of binding kinetics is crucial for the comparative analysis of aptamers. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free techniques for this purpose.

Surface Plasmon Resonance (SPR) Protocol for Aptamer-Target Binding Analysis

SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization buffer (e.g., HBS-EP+)

  • Analyte (target protein) in a suitable running buffer

  • Ligand (biotinylated aptamer)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • For a streptavidin (SA) chip, inject the biotinylated aptamer (ligand) over the sensor surface to allow for its capture.

    • For a carboxymethylated dextran (CM5) chip, activate the surface using a mixture of EDC and NHS, followed by injection of the amine-coupled aptamer. Deactivate the remaining active groups with ethanolamine.

  • Analyte Injection and Association:

    • Inject a series of concentrations of the target protein (analyte) over the sensor surface at a constant flow rate.

    • Monitor the increase in the SPR signal in real-time as the analyte binds to the immobilized aptamer.

  • Dissociation:

    • Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the aptamer.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte, preparing the sensor surface for the next cycle.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Bio-Layer Interferometry (BLI) Protocol for Aptamer-Target Binding Analysis

BLI measures the interference pattern of white light reflected from two surfaces: a layer of immobilized molecules on the biosensor tip and an internal reference layer. Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is measured in real-time.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated)

  • 96-well microplate

  • Biotinylated aptamer

  • Target protein at various concentrations in a suitable buffer

  • Assay buffer

Methodology:

  • Baseline:

    • Equilibrate the biosensors in assay buffer to establish a stable baseline.

  • Immobilization:

    • Immerse the biosensors into wells containing the biotinylated aptamer to allow for its immobilization onto the sensor surface.

  • Association:

    • Move the aptamer-coated biosensors into wells containing different concentrations of the target protein.

    • Measure the wavelength shift in real-time as the target binds to the aptamer.

  • Dissociation:

    • Transfer the biosensors to wells containing only assay buffer and monitor the decrease in the wavelength shift as the target dissociates.

  • Data Analysis:

    • Analyze the association and dissociation curves globally to determine the kon, koff, and Kd values.

Visualizing Key Processes

To better understand the experimental and biological context of aptamer application, the following diagrams, generated using the DOT language, illustrate a typical SELEX workflow for generating modified aptamers and a representative signaling pathway that can be targeted by these molecules.

SELEX_Workflow cluster_SELEX Systematic Evolution of Ligands by Exponential Enrichment (SELEX) start Initial Library (ssDNA or RNA with 2'-F modifications) incubation Incubation with Target Protein start->incubation Random sequences partition Partitioning (Bound vs. Unbound) incubation->partition Binding elution Elution of Bound Aptamers partition->elution Selection amplification Amplification (RT-PCR and in vitro Transcription with 2'-F NTPs) elution->amplification Recovery enrichment Enriched Aptamer Pool amplification->enrichment Exponential enrichment enrichment->incubation Next round sequencing Sequencing and Characterization enrichment->sequencing Final pool

Caption: A schematic of the SELEX process for generating 2'-fluoro modified RNA aptamers.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Monomer) RTK_active Dimerized & Autophosphorylated Receptor Tyrosine Kinase RTK_inactive->RTK_active Dimerization & Autophosphorylation adaptor Adaptor Proteins (e.g., Grb2, Sos) RTK_active->adaptor Recruitment ligand Ligand (e.g., Growth Factor) ligand->RTK_inactive Binding aptamer 2'-F RNA Aptamer aptamer->RTK_inactive Binding Inhibition ras Ras adaptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation response Cellular Response (Proliferation, Survival, etc.) erk->response Signal Transduction

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for aptamer-based therapeutics.

References

Validating the Synergistic Effect of 2'-Deoxy-2'-fluorocytidine with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Deoxy-2'-fluorocytidine, widely known as Gemcitabine, is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, and bladder cancers. Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death. To enhance its therapeutic efficacy and overcome mechanisms of resistance, Gemcitabine is frequently investigated in combination with other anti-cancer agents. This guide provides a comparative analysis of the synergistic effects of Gemcitabine with several classes of compounds, supported by experimental data and detailed methodologies. The focus is on combinations with inhibitors of key cell cycle checkpoint and DNA damage response proteins, namely CHK1, WEE1, and PARP.

Comparative Analysis of Synergistic Combinations

The synergistic potential of combining Gemcitabine with targeted inhibitors has been demonstrated in numerous preclinical studies. This approach aims to exploit the cellular stress induced by Gemcitabine, making cancer cells more susceptible to agents that disrupt DNA damage repair and cell cycle control.

Table 1: In Vitro Synergism of Gemcitabine Combinations

CombinationCancer TypeCell LineQuantitative Synergy DataReference
Gemcitabine + CHK1 Inhibitor (S1181)Pancreatic CancerMIA PaCa-2Effective synergy at sub-GI50 concentrations (e.g., 10 nmol/L Gemcitabine + 1 µmol/L S1181) leading to >90% growth inhibition.[1]
Gemcitabine + CHK1 Inhibitor (PD-321852)Pancreatic CancerMiaPaCa2Over 30-fold chemosensitization to Gemcitabine.[2]
Gemcitabine + WEE1 Inhibitor (MK-1775)SarcomaA673Combination treatment resulted in higher cytotoxic activity than each drug alone, with increased apoptotic cell death.[3]
Gemcitabine + PARP Inhibitor (Talazoparib/BMN-673)Non-Small Cell Lung CancerH23, H522, SK-MES-1Combination Index (CI) values <0.9, indicating synergy.[4][5]
Gemcitabine + PARP Inhibitor (Olaparib/AZD-2281)Non-Small Cell Lung CancerH23, H522, SK-MES-1Combination Index (CI) values <0.9, indicating synergy.[4][5]
Gemcitabine + CisplatinBiliary Tract CancerVariousStrong synergism (CI < 1) observed in multiple cell lines.[6]

Table 2: In Vivo Efficacy of Gemcitabine Combinations

CombinationCancer ModelKey FindingsReference
Gemcitabine + WEE1 Inhibitor (MK-1775)p53-deficient Pancreatic Cancer XenograftsCombination produced robust anti-tumor activity and enhanced tumor regression (4.01-fold) compared to Gemcitabine alone.[7]
Gemcitabine + PARP Inhibitor (BMN-673)NSCLC Xenograft (H23)Superior tumor growth inhibition compared to monotherapy with either agent.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are protocols for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of Gemcitabine, the combination compound, and the combination of both. A vehicle control (e.g., DMSO) is also included. Often, an 8x8 concentration checkerboard format is used for synergy analysis.[1]

  • Incubation: Cells are incubated with the drugs for a specified period, typically 72 hours.[1]

  • MTT/MTS Reagent Addition: After incubation, the medium is replaced with fresh medium containing a tetrazolium salt solution (e.g., MTT or MTS).

  • Incubation with Reagent: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. Synergy is often quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[5][6]

Clonogenic Assay

This assay assesses the long-term ability of a single cell to grow into a colony, providing a measure of cell survival and reproductive integrity after treatment.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.

  • Drug Treatment: Cells are treated with the compounds of interest for a defined period (e.g., 24 hours).

  • Recovery: The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 10-14 days to allow for colony formation.

  • Staining: Colonies are fixed with methanol and stained with a solution such as crystal violet.

  • Quantification: The number of colonies (typically defined as containing >50 cells) is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell or tissue lysates, providing insights into the molecular mechanisms of drug action.

  • Lysate Preparation: Cells or tumor tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, γ-H2AX, phospho-Cdc2).[3][7]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting signal is captured on X-ray film or with a digital imager.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of drug combinations in a living organism.

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, Gemcitabine alone, combination drug alone, and the combination). Drugs are administered according to a specific schedule and route (e.g., intraperitoneal injection, oral gavage).[4][7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and compared between the different treatment groups.[4][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for understanding the rationale behind combination therapies.

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Validation cell_culture Cancer Cell Culture treatment Drug Combination Treatment (Checkerboard Titration) cell_culture->treatment viability Cell Viability Assays (MTT, MTS) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic mechanistic Mechanistic Studies (Western Blot, Flow Cytometry) treatment->mechanistic ci_calc Calculate Combination Index (CI) viability->ci_calc xenograft Establish Xenograft Model ci_calc->xenograft Synergistic Doses treatment_animal Administer Drug Combination xenograft->treatment_animal tumor_measurement Monitor Tumor Growth treatment_animal->tumor_measurement toxicity Assess Toxicity treatment_animal->toxicity endpoint Endpoint Analysis (Tumor Weight, Biomarkers) tumor_measurement->endpoint

Caption: General workflow for validating synergistic drug combinations.

The rationale for combining Gemcitabine with inhibitors of DNA damage response and cell cycle checkpoints lies in the targeted disruption of pathways that cancer cells rely on for survival following chemotherapy-induced DNA damage.

DNA_Damage_Response cluster_inhibitors Targeted Inhibitors Gemcitabine Gemcitabine DNA_Damage DNA Damage & Replication Stress Gemcitabine->DNA_Damage ATR_CHK1 ATR/CHK1 Pathway DNA_Damage->ATR_CHK1 PARP PARP DNA_Damage->PARP activates WEE1 WEE1 ATR_CHK1->WEE1 activates CDC25 CDC25 ATR_CHK1->CDC25 inhibits CDK CDK1/2 WEE1->CDK inhibits CDC25->CDK activates S_G2_Arrest S/G2 Cell Cycle Arrest (Allows for DNA Repair) CDK->S_G2_Arrest is inhibited during Mitosis Mitotic Entry CDK->Mitosis S_G2_Arrest->Mitosis progression Apoptosis Apoptosis (Mitotic Catastrophe) SSB_Repair Single-Strand Break Repair PARP->SSB_Repair CHK1i CHK1 Inhibitor CHK1i->ATR_CHK1 inhibits CHK1i->Apoptosis promotes premature mitotic entry WEE1i WEE1 Inhibitor WEE1i->WEE1 inhibits WEE1i->Apoptosis forces mitotic entry with damaged DNA PARPi PARP Inhibitor PARPi->Apoptosis prevents DNA repair, leading to toxic lesions PARPi->PARP inhibits

Caption: Key signaling pathways targeted by Gemcitabine combinations.

Mechanism of Synergy
  • Gemcitabine and CHK1/WEE1 Inhibitors: Gemcitabine induces DNA damage, which activates the S and G2/M cell cycle checkpoints, primarily through the ATR-CHK1 pathway.[2][8] This allows cancer cells to repair the damage before proceeding to mitosis. CHK1 and WEE1 are crucial kinases in this checkpoint signaling.[7][8] By inhibiting CHK1 or WEE1, cancer cells are unable to arrest the cell cycle in response to Gemcitabine-induced DNA damage. This forces the cells into premature and catastrophic mitosis with damaged DNA, leading to apoptosis.[3][7] This is particularly effective in p53-deficient tumors, which are more reliant on the G2/M checkpoint for DNA repair.[7][9]

  • Gemcitabine and PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks.[4] Gemcitabine's incorporation into DNA leads to replication stress and the formation of single-strand breaks.[4] When PARP is inhibited, these breaks are not efficiently repaired and can degenerate into more lethal double-strand breaks during DNA replication.[4][10] This accumulation of toxic DNA lesions overwhelms the cell's repair capacity, resulting in synergistic cell killing.[4] This combination has shown efficacy even in cancers without defects in homologous recombination repair.[4]

The combination of this compound (Gemcitabine) with targeted inhibitors of the DNA damage response and cell cycle checkpoints represents a promising strategy to enhance anti-cancer therapy. Preclinical data strongly support the synergistic activity of Gemcitabine with CHK1, WEE1, and PARP inhibitors across various cancer types. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a framework for researchers and drug development professionals to further validate and build upon these findings. These combination strategies hold the potential to overcome resistance and improve clinical outcomes for patients treated with Gemcitabine.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2'-Deoxy-2'-fluorocytidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for the safe and compliant disposal of 2'-Deoxy-2'-fluorocytidine, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible management of chemical waste. This compound, a nucleoside analog used in various research applications, is classified as a hazardous substance requiring meticulous disposal procedures.[1][2][3] Adherence to these protocols is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental stewardship.

Hazard Profile and Classification

Understanding the inherent risks associated with this compound is the first step in its safe handling and disposal. This compound is recognized as a hazardous substance with the following classifications:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]
Mutagenicity Substance has been shown to be mutagenic in at least one assay, or belongs to a family of chemicals producing damage or change to cellular DNA.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[3]

Due to its hazardous nature, this compound and any materials contaminated with it must be managed as hazardous waste in accordance with local, state, and federal regulations.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound, ensuring a safe and compliant process from the point of generation to final disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), personal protective equipment (PPE), and spill cleanup materials.

  • Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal treatment.[5] As a chemotherapeutic agent, it requires special handling.[6]

2. Waste Categorization: Trace vs. Bulk

A crucial step in the disposal of chemotherapeutic agents is determining whether the waste is "trace" or "bulk" contamination.

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug (generally less than 3% of the original volume).[7][8] Examples include empty vials, IV bags, tubing, and lightly contaminated PPE like gloves and gowns.[7][9]

  • Bulk Chemotherapy Waste: This includes unused or partially used vials, solutions containing the compound, and materials heavily contaminated from a spill.[7] Any syringe containing a visible amount of the drug, even as little as 0.1 ml, is considered bulk waste.[5]

3. Containerization and Labeling:

Proper containment and clear labeling are critical to prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.

  • Use designated, leak-proof containers compatible with the chemical waste.[10][11]

  • Trace Waste: Typically collected in designated yellow chemotherapy waste containers or bags.[7][8][9] Contaminated sharps should be placed in a yellow sharps container labeled "Chemo Sharps."[9]

  • Bulk Waste: Collected in designated black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[5][8]

  • Label all containers clearly with the words "Hazardous Waste," the chemical name (this compound), and the associated hazards (e.g., Toxic, Mutagenic).[12] The date of waste accumulation should also be indicated.

4. Storage and Accumulation:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

  • The SAA should be secure, away from general traffic, and clearly marked with a "Hazardous Waste" sign.[10]

  • Ensure containers are kept closed except when adding waste.[11]

  • Segregate incompatible waste types to prevent reactions.[12]

5. Disposal and Pickup:

  • Do not dispose of this compound waste down the drain or in the regular trash. [2][6]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Experimental Workflow for Disposal

G cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Containment cluster_2 Final Disposal A Generate Waste Containing This compound B Characterize Waste: Pure Compound, Solutions, Contaminated Materials A->B C Determine Contamination Level B->C D <3% Residual Drug? (Trace Waste) C->D H >3% Residual Drug? (Bulk Waste) C->H E Place in Yellow Chemotherapy Waste Container D->E No F Sharps? D->F Yes J Store in Designated Satellite Accumulation Area (SAA) E->J F->E No G Place in Yellow 'Chemo Sharps' Container F->G Yes G->J I Place in Black RCRA Hazardous Waste Container H->I Yes I->J K Arrange for Pickup by EHS/Licensed Contractor J->K

Figure 1. Logical workflow for the proper disposal of this compound waste.

By adhering to these established procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and demonstrating a commitment to environmental responsibility. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Logistics for Handling 2'-Deoxy-2'-fluorocytidine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2'-Deoxy-2'-fluorocytidine, a nucleoside analog with cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance.[1] Key hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to its cytotoxic nature, all personnel must handle this compound with the utmost care, treating it as a potent substance.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection Disposable, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back.Protects skin and personal clothing from contamination. The back-fastening design reduces the risk of contaminating the front of the body during removal.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols to the eyes and face.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential when handling the powder form or when there is a risk of generating aerosols.
Foot Protection Disposable shoe covers.Prevents the tracking of contaminants out of the designated work area.

Safe Handling and Operational Plan

3.1. Designated Work Area

  • All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to contain any potential aerosols or dust.

  • The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any spills. This pad should be disposed of as cytotoxic waste after each use.

3.2. Weighing and Reconstitution

  • Weighing: When weighing the solid compound, do so within the confines of a BSC or fume hood to prevent the generation of airborne particles. Use a dedicated, calibrated balance.

  • Reconstitution: To prepare solutions, add the solvent slowly and carefully to the vial containing the powder to avoid splashing. If sonication or heating is required to aid dissolution, ensure the container is securely capped.

3.3. General Handling

  • Always handle the compound with gloved hands.

  • Avoid creating aerosols.

  • Do not eat, drink, or smoke in the designated work area.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Spill Management Protocol

Immediate and effective management of spills is crucial to minimize exposure and environmental contamination.

4.1. Small Spill (<5 mL or 5 g)

  • Alert others: Inform personnel in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the full complement of PPE as described in Section 2.

  • Containment:

    • Liquid Spill: Gently cover the spill with absorbent pads.

    • Powder Spill: Carefully cover the spill with damp absorbent pads to avoid generating dust.

  • Cleanup:

    • Working from the outside of the spill inwards, collect the absorbent material and any contaminated debris.

    • Place all waste into a designated, labeled cytotoxic waste container.

  • Decontamination:

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[2]

    • Dispose of all cleaning materials as cytotoxic waste.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the cytotoxic waste container.

    • Wash hands thoroughly.

4.2. Large Spill (>5 mL or 5 g)

  • Evacuate: Immediately evacuate the area and alert others.

  • Restrict Access: Secure the area and post a warning sign to prevent entry.

  • Assemble Spill Team: A minimum of two trained and properly equipped individuals should manage the cleanup.

  • Don PPE: Both individuals must don the full PPE, including a NIOSH-approved respirator.

  • Containment:

    • Use a spill kit to contain the spill. For liquids, use absorbent pillows or pads. For powders, gently cover with damp cloths or pads.

  • Cleanup and Decontamination: Follow the same procedure as for a small spill, using the materials in the cytotoxic spill kit.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to the following procedures.

5.1. Waste Segregation

  • All contaminated materials must be segregated from other laboratory waste streams at the point of generation.

5.2. Waste Containers

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Solid Waste: Gloves, gowns, absorbent pads, and other contaminated solid waste must be placed in a designated, leak-proof, and puncture-resistant container, typically a purple, labeled cytotoxic waste bin.[3]

  • Liquid Waste: Unused solutions or contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name.

5.3. Final Disposal

  • Cytotoxic waste must not be disposed of in general trash or down the drain.

  • All cytotoxic waste must be collected by a licensed hazardous waste disposal contractor for high-temperature incineration.[4]

  • Follow all institutional and local regulations for the storage and pickup of hazardous waste.

Quantitative Data

PropertyValueSource
Molecular Formula C₉H₁₂FN₃O₄PubChem
Molecular Weight 245.21 g/mol PubChem
Solubility Soluble in DMSO (≥10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL)Cayman Chemical[5]
Cytotoxicity (CC₅₀) >50.0 μM in Huh7 cellsMedChemExpress[6]

Workflow Diagram

Handling this compound Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Event Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Reconstitute Weigh/Reconstitute Prepare Work Area->Weigh/Reconstitute Perform Experiment Perform Experiment Weigh/Reconstitute->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Follow Spill Protocol->Segregate Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluorocytidine
Reactant of Route 2
2'-Deoxy-2'-fluorocytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.